Methyl 5-chloro-2-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGNABFNVYLVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607440 | |
| Record name | Methyl 5-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-13-4 | |
| Record name | Methyl 5-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core properties, synthesis, and applications of Methyl 5-chloro-2-methylbenzoate (CAS No: 99585-13-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document moves beyond a simple listing of data to offer insights into the practical application and causality behind experimental choices, ensuring a thorough understanding for researchers and drug development professionals.
Core Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic ester. Its structure, featuring a methyl ester, a chloro substituent, and a methyl group on the benzene ring, provides a versatile scaffold for further chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 99585-13-4 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | White to light yellow crystal powder (Predicted) | [2] |
| Boiling Point | 235-240 °C (Predicted) | [3] |
| Melting Point | Not available | |
| Density | 1.186 g/cm³ (Predicted) | |
| Solubility | Poorly soluble in water, miscible with organic solvents |
Synthesis of this compound: A Validated Protocol
The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and scalability.
Causality of Experimental Choices in Fischer Esterification
The Fischer esterification is an equilibrium-driven process. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically achieved by using one of the reactants in excess (in this case, methanol) or by removing a product (water) as it is formed. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Step-by-Step Experimental Protocol for Synthesis
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Materials:
-
5-chloro-2-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Dichloromethane
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and remove any unreacted carboxylic acid - Note: CO₂ evolution may cause pressure build-up), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product in high purity.
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow for this compound.
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the structure and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group on the ring. The exact chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the methyl ester carbon, and the ring-substituted methyl carbon. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching bands, and bands characteristic of the substituted benzene ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ), along with characteristic fragmentation patterns. |
Note: As of the time of this writing, publicly available experimental spectra for this compound are limited. The information provided is based on the expected values for a compound with this structure.
Chemical Reactivity and Applications in Synthesis
The utility of this compound lies in its role as a versatile intermediate. Its functional groups offer several avenues for further chemical transformations.
-
Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid, or it can be converted to other esters or amides through transesterification or amidation reactions, respectively.
-
Aromatic Ring: The chloro and methyl substituents, along with the ester group, direct the regioselectivity of further electrophilic aromatic substitution reactions. The chloro group also provides a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in constructing more complex molecular architectures.[4][5][6]
Role in Pharmaceutical and Agrochemical Development
This compound is a valuable building block in the synthesis of a range of biologically active molecules. Its structure is a component of compounds developed for applications in inflammation and central nervous system disorders.[7] In the agrochemical sector, it serves as a precursor for the development of novel pesticides and herbicides.[7]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[3][8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a key chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding of these aspects, empowering scientists to leverage the potential of this versatile molecule.
References
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IndiaMART. (n.d.). Chemical Grade Methyl 5-Chloro-2-Methoxybenzoate for Industrial. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
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ChemSrc. (n.d.). 2-Chloro-5-methylbenzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of Methyl 5-chloro-2-methylbenzoate
Preamble: A Building Block of Latent Potential
In the landscape of synthetic chemistry and drug discovery, the true value of a molecule often lies not in its intrinsic activity, but in its potential as a versatile intermediate. Methyl 5-chloro-2-methylbenzoate, a substituted aromatic ester, represents a quintessential example of such a scaffold. Its deceptively simple structure—a benzene ring adorned with chloro, methyl, and methyl ester functionalities—belies a nuanced electronic and steric profile that makes it a valuable precursor in the synthesis of complex target molecules.[1] This guide provides an in-depth analysis of its molecular architecture, from its fundamental physicochemical properties and synthesis to the detailed spectroscopic characterization that validates its structure and purity. The insights presented herein are intended for researchers, scientists, and drug development professionals who leverage such building blocks to construct the next generation of pharmaceuticals and fine chemicals.[1]
Physicochemical and Structural Identity
This compound is an organic compound with the chemical formula C₉H₉ClO₂.[1][2] The molecule's core is a benzene ring substituted at positions 1, 2, and 5. A methyl ester group (-COOCH₃) is located at C1, a methyl group (-CH₃) at C2, and a chlorine atom (-Cl) at C5. This specific arrangement of substituents dictates its reactivity, solubility, and spectroscopic signature.
The presence of both an electron-withdrawing group (the chloro and methyl ester functions) and an electron-donating group (the methyl function) creates a distinct electronic environment on the aromatic ring, influencing its behavior in electrophilic and nucleophilic substitution reactions. The ortho-methyl group provides steric hindrance around the ester functionality, which can be a critical consideration in reaction design.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₉H₉ClO₂ | PubChem[2] |
| Molecular Weight | 184.62 g/mol | PubChem[2] |
| CAS Number | 99585-13-4 | PubChem[2] |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(=O)OC | PubChem[2] |
| Appearance | Expected to be a solid or oil at room temperature. | General Knowledge |
| Storage | Store at room temperature in a dry, well-ventilated place.[1][3] | MySkinRecipes, Thermo Fisher Scientific |
Synthesis and Mechanistic Rationale
The most direct and common laboratory-scale synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid.[4][5] This acid-catalyzed reaction with methanol is a robust and well-understood transformation.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 5-chloro-2-methylbenzoic acid.
Materials:
-
5-chloro-2-methylbenzoic acid (1.0 eq)
-
Anhydrous Methanol (20-40 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or anhydrous Hydrogen Chloride (HCl) gas (catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-methylbenzoic acid (1.0 eq) and anhydrous methanol (20-40 eq).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (catalytic amount) to the mixture. Alternatively, bubble anhydrous HCl gas through the solution for several minutes. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. This will precipitate the crude ester product.
-
Neutralization: Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases. Trustworthiness Check: Ensure the aqueous layer is neutral or slightly basic (pH ~7-8) with pH paper. This step removes the acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the product via vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Applications in Research and Development
This compound is primarily utilized as a versatile building block in organic synthesis. [1]Its value stems from the orthogonal reactivity of its functional groups.
-
Pharmaceutical Synthesis: The chlorinated aromatic core is a common motif in pharmacologically active molecules. This intermediate is used in constructing larger molecules for drug discovery programs, particularly those targeting inflammatory and central nervous system disorders. [1]The ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions, or the aromatic ring can undergo further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs present in this molecule are relevant to the design of new herbicides and pesticides.
-
Fine & Specialty Chemicals: It serves as a precursor in the synthesis of dyes, fragrances, and specialty polymers where a substituted benzoic acid derivative is required. [1]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount. While specific toxicity data is limited, information from structurally related compounds provides a basis for safe handling protocols.
-
GHS Hazards: Likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. [3][6][7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust. [8][10]Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [8]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [3][9]
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PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Chloro-2-methylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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brainly.com. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-methylbenzoate is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its substituted benzene ring provides a scaffold for further chemical modifications, making it a key building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and expert insights into the practical aspects of its preparation.
Primary Synthesis Pathway: Fischer-Speier Esterification
The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification of 5-chloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.
Mechanistic Insights
The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. The mechanism, illustrated below, involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (typically sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a robust procedure adapted from general methods for the esterification of benzoic acid derivatives.[1][2][3]
Materials:
-
5-chloro-2-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methylbenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).
-
Catalyst Addition: With gentle stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst; caution: CO₂ evolution), and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure ester.
| Parameter | Recommended Condition | Rationale |
| Methanol | 10-20 equivalents (or as solvent) | Serves as both reactant and solvent; excess drives the equilibrium towards product formation (Le Châtelier's principle). |
| Catalyst | Conc. H₂SO₄ (5-10 mol%) | A strong acid is required to protonate the carboxylic acid, activating it for nucleophilic attack. |
| Temperature | Reflux (boiling point of methanol) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Typically sufficient for reaching equilibrium; can be monitored by TLC for completion. |
| Work-up | NaHCO₃ wash | Neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase. |
Alternative Synthesis Pathways
While Fischer esterification is the most common method, other synthetic routes to this compound exist, each with its own advantages and disadvantages.
From 5-Chloro-2-methylbenzoyl Chloride
This two-step method involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with methanol.
Step 1: Synthesis of 5-Chloro-2-methylbenzoyl Chloride
5-chloro-2-methylbenzoic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A procedure using thionyl chloride has been described in the context of synthesizing 5-chloro-2-methylbenzophenone.[4]
Experimental Protocol (Adapted):
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture evolved HCl and SO₂), add 5-chloro-2-methylbenzoic acid.
-
Add an excess of thionyl chloride (2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-chloro-2-methylbenzoyl chloride.
Step 2: Esterification of 5-Chloro-2-methylbenzoyl Chloride
The resulting acid chloride is then reacted with methanol to form the ester. This reaction is typically rapid and high-yielding.
Experimental Protocol:
-
Dissolve the crude 5-chloro-2-methylbenzoyl chloride in an inert solvent like dichloromethane or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add methanol (1.1-1.5 equivalents) to the stirred solution. A base such as pyridine or triethylamine is often added to scavenge the HCl produced.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up involves washing the organic layer with water, dilute acid (if a base was used), and brine, followed by drying and solvent evaporation.
Advantages: This method often proceeds with higher yields and under milder conditions than Fischer esterification. It is particularly useful when the starting carboxylic acid is sensitive to strong acids and high temperatures.
Disadvantages: This is a two-step process that requires the use of hazardous reagents like thionyl chloride.
Via Diazomethane
Diazomethane (CH₂N₂) is a highly efficient reagent for the methylation of carboxylic acids. The reaction is typically quantitative and produces only nitrogen gas as a byproduct, simplifying the work-up procedure.
Mechanism: The carboxylic acid protonates diazomethane to form a methyldiazonium salt, which is an excellent methylating agent. The carboxylate anion then acts as a nucleophile, displacing nitrogen gas in an Sₙ2 reaction.
Experimental Considerations:
While highly effective, diazomethane is extremely toxic and explosive, requiring specialized glassware and handling procedures. Due to these safety concerns, it is generally avoided in large-scale industrial processes but can be a valuable tool for small-scale laboratory syntheses where high purity and yield are critical.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol [5] |
| CAS Number | 99585-13-4[5] |
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), a singlet for the methyl ester protons (around 3.9 ppm), and a singlet for the methyl group on the benzene ring (around 2.4 ppm). The splitting pattern of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 166-168 ppm), the aromatic carbons, the methyl ester carbon (around 52 ppm), and the methyl group carbon (around 20 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching and C-H stretching vibrations.[6]
Conclusion
The synthesis of this compound is most practically achieved via the Fischer-Speier esterification of 5-chloro-2-methylbenzoic acid. This method is robust, scalable, and utilizes readily available and relatively inexpensive reagents. For situations requiring higher yields or milder conditions, the conversion of the carboxylic acid to its acid chloride followed by esterification offers a reliable alternative, albeit with the use of more hazardous reagents. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, and available resources. Careful execution of the chosen protocol and thorough characterization of the final product are essential for ensuring its suitability for downstream applications in drug discovery and materials science.
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MySkinRecipes. This compound. [Link]
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ResearchGate. A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate. 2025-08-06. [Link]
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A Technical Guide to Methyl 5-chloro-2-methylbenzoate: Synthesis, Characterization, and Applications
Abstract
Methyl 5-chloro-2-methylbenzoate is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of a diverse range of complex organic molecules. Its unique substitution pattern, featuring a reactive ester group alongside chloro and methyl functionalities, makes it a valuable building block for researchers in medicinal chemistry, agrochemical science, and materials development. This technical guide provides an in-depth analysis of the compound's chemical properties, a detailed, field-proven protocol for its synthesis via Fischer esterification, and a thorough examination of its spectroscopic signature for structural verification. Furthermore, we explore its current and potential applications, highlighting its role in the development of novel pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics. This compound is unambiguously identified by its IUPAC name and CAS registry number.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 99585-13-4 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Synonyms | 5-Chloro-2-methyl-benzoic acid methyl ester, Benzoic acid, 5-chloro-2-methyl-, methyl ester |[1] |
While extensive experimental data on its physical properties is not broadly published, computational data provides reliable estimates crucial for experimental planning.
Table 2: Computed Physicochemical Data
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 184.0291072 Da | [1] |
| Polar Surface Area | 26.3 Ų |[1] |
Storage and Handling: The compound should be stored at room temperature in a dry, well-ventilated area away from incompatible materials.[2]
Synthesis and Mechanistic Insight
The most direct and industrially scalable route to this compound is the acid-catalyzed esterification of its parent carboxylic acid, 5-chloro-2-methylbenzoic acid, with methanol. This reaction, known as Fischer esterification, is a classic and reliable method valued for its use of inexpensive reagents and straightforward procedure.
3.1 Primary Synthetic Route: Fischer Esterification
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of methanol then performs a nucleophilic attack on this activated carbon. A subsequent series of proton transfers facilitates the elimination of a water molecule, regenerating the acid catalyst and yielding the final ester product. The reaction is an equilibrium process; therefore, using an excess of the alcohol (methanol) or removing water as it forms is essential to drive the reaction toward the product side, ensuring a high yield.
3.2 Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.
Materials:
-
5-chloro-2-methylbenzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (10-20 eq, serves as reactant and solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1 eq, catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-methylbenzoic acid (e.g., 10.0 g).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 100 mL). Begin stirring the suspension.
-
Catalyst Introduction: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture. The addition is exothermic and should be done cautiously.
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (200 mL). Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Neutralization: Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove unreacted acid and catalyst), and finally with brine (100 mL). The bicarbonate wash must be performed carefully due to CO₂ evolution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity (>97%).
3.3 Synthesis Workflow Diagram
Caption: Fischer esterification of 5-chloro-2-methylbenzoic acid.
Spectroscopic Characterization
Structural elucidation and purity assessment are critical for any synthesized compound. The following data represents the predicted spectroscopic characteristics of this compound based on its molecular structure.
4.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy In a typical deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region will be characteristic of a 1,2,4-trisubstituted benzene ring.
4.2 Infrared (IR) Spectroscopy The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group is the most prominent feature.
4.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value / Observation | Rationale |
|---|---|---|---|
| ¹H NMR | δ (OCH₃) | ~3.9 ppm (s, 3H) | Singlet for the methyl ester protons. |
| δ (Ar-CH₃) | ~2.5 ppm (s, 3H) | Singlet for the aromatic methyl protons. | |
| δ (Ar-H) | ~7.2-7.8 ppm (m, 3H) | Complex multiplet for the three aromatic protons. | |
| IR | ν (C=O) | ~1720-1730 cm⁻¹ | Strong, sharp absorption for the ester carbonyl stretch. |
| ν (C-O) | ~1250-1300 cm⁻¹ | Strong absorption for the C-O ester stretch. | |
| ν (C-Cl) | ~700-800 cm⁻¹ | Absorption for the aryl-chloride bond. | |
| MS (EI) | [M]⁺ | m/z 184 | Molecular ion peak corresponding to the ³⁵Cl isotope. |
| | [M+2]⁺ | m/z 186 | Isotopic peak for ³⁷Cl, with an intensity ~1/3 of the [M]⁺ peak. |
Applications in Scientific Research and Development
This compound is not typically an end-product but rather a versatile chemical intermediate whose value lies in its potential for further functionalization.[2]
-
Pharmaceutical Synthesis: The compound serves as a foundational scaffold for creating more complex active pharmaceutical ingredients (APIs).[2] Its structure is particularly relevant for developing novel therapeutics targeting inflammatory diseases and central nervous system (CNS) disorders.[2] The chloro-substituent provides a site for nucleophilic aromatic substitution or, more commonly, acts as a directing group and electronic modifier for reactions elsewhere on the ring, such as palladium-catalyzed cross-coupling reactions.[3][4]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this intermediate is used in the synthesis of new herbicides, insecticides, and fungicides.[2] The specific substitution pattern can be modified to tune the biological activity and selectivity of the target agrochemical.
-
Materials Science and Specialty Chemicals: The aromatic core and reactive ester group make it a useful precursor for specialty polymers, dyes, and fragrances.[2] The ester can be hydrolyzed back to the carboxylic acid or reduced to an alcohol, providing multiple pathways for incorporation into larger molecular frameworks.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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IndiaMART. (n.d.). Chemical Grade Methyl 5-Chloro-2-Methoxybenzoate for Industrial. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]
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Chemsrc. (n.d.). Methyl 5-chloro-2-hydroxybenzoate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Chloro-2-methylbenzothiazole in Pharmaceutical Intermediates. Retrieved from [Link]
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Physical and chemical properties of Methyl 5-chloro-2-methylbenzoate
An In-depth Technical Guide to Methyl 5-chloro-2-methylbenzoate
Abstract
This compound (CAS No. 99585-13-4) is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of a diverse range of complex organic molecules.[1][2] Its unique substitution pattern—featuring a chloro group, a methyl group, and a reactive methyl ester on a benzene ring—renders it a valuable building block in medicinal chemistry, agrochemical development, and material science.[2] This guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its synthesis via Fischer esterification, insights into its chemical reactivity, and established protocols for its safe handling and characterization. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Compound Identification and Core Properties
This compound is identified by its unique chemical structure and registry numbers. A comprehensive summary of its key identifiers and computed physicochemical properties is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Chloro-2-methyl-benzoic acid methyl ester | [1] |
| CAS Number | 99585-13-4 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | Inferred to be a solid or liquid at room temperature | |
| Boiling Point (Predicted) | 245.6 ± 20.0 °C | |
| Density (Predicted) | 1.186 ± 0.06 g/cm³ | |
| InChI | InChI=1S/C9H9ClO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | [1] |
| SMILES | CC1=C(C=C(C=C1)Cl)C(=O)OC | [1] |
Synthesis and Reaction Mechanism
The primary and most industrially viable route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid, with methanol. This reaction is catalyzed by a strong mineral acid, typically sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
The reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is commonly accomplished by using an excess of the alcohol (methanol), which is often also used as the solvent, or by removing water as it is formed.
Reaction Mechanism
The mechanism for the acid-catalyzed esterification proceeds through several key steps, which validate the choice of reagents and conditions:
-
Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of 5-chloro-2-methylbenzoic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the former methanol hydroxyl group) to one of the hydroxyl groups. This turns a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final product, this compound.
Caption: Key steps in the Fischer esterification mechanism.
Chemical Reactivity and Synthetic Applications
This compound is a versatile intermediate primarily due to its functional groups: the ester and the chloro-substituted aromatic ring.
-
Ester Group Reactivity: The methyl ester can undergo various nucleophilic acyl substitution reactions. A prime example is aminolysis , where the ester reacts with an amine to form the corresponding amide.[3] This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs). The ester can also be hydrolyzed back to the carboxylic acid under acidic or basic conditions or reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Aromatic Ring Reactivity: The chloro and methyl groups on the benzene ring direct further electrophilic aromatic substitution, although the ester group is deactivating. More importantly, the chloro-substituent makes the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are cornerstones of modern organic synthesis for creating complex carbon-carbon and carbon-heteroatom bonds, which is essential in drug discovery.[4]
Its utility is demonstrated in its application as a building block for:
-
Pharmaceuticals: It serves as a precursor for APIs targeting inflammatory conditions and central nervous system (CNS) disorders.[2] The structural motif is found in various classes of bioactive molecules.
-
Agrochemicals: The halogenated benzoic acid framework is common in herbicides and pesticides.[2]
-
Specialty Chemicals: It is also used in the synthesis of dyes and fragrances where the aromatic core is further functionalized.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard Fischer esterification procedure for benzoic acid derivatives and is a self-validating system through the monitoring of the reaction and purification of the product.[5]
Materials and Equipment
-
5-chloro-2-methylbenzoic acid
-
Methanol (anhydrous, excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, standard glassware
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, combine 5-chloro-2-methylbenzoic acid (1.0 eq) and anhydrous methanol (10-20 eq, serving as reactant and solvent).
-
Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst. The addition is exothermic and should be done in an ice bath.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C). Let the reaction proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice water. This will precipitate the crude product if it is a solid or form an organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted carboxylic acid (Caution: CO₂ evolution).
-
Water.
-
Brine, to aid in the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While direct experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[6][7][8][9][10]
-
¹H NMR:
-
Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.0 ppm). The protons on the ring will show splitting patterns (doublets, doublet of doublets) based on their coupling with each other.
-
Ester Methyl Protons (3H): A sharp singlet around 3.8-3.9 ppm.
-
Ring Methyl Protons (3H): A sharp singlet around 2.2-2.4 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (~125-140 ppm). The carbon attached to the chloro group (C-Cl) and the carbon attached to the ester (C-CO) will be identifiable.
-
Ester Methyl Carbon (-OCH₃): A signal around 52 ppm.
-
Ring Methyl Carbon (-CH₃): A signal around 15-20 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹. This is a key diagnostic peak.
-
C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region.
-
C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl groups).
-
C=C Stretch (Aromatic): Overtone/combination bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The parent peak should appear at m/z 184, with a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Key Fragments: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃, m/z 31) to give an acylium ion [M-31]⁺ at m/z 153, and the loss of the carbomethoxy group (-COOCH₃, m/z 59) to give [M-59]⁺ at m/z 125.
-
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting. The following information is derived from available Safety Data Sheets (SDS).[11]
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
-
-
Handling and Storage:
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-
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of Methyl 5-chloro-2-hydroxybenzoate. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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-
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Chloro-2-methylbenzothiazole in Pharmaceutical Intermediates. Retrieved from [Link]
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-
National Center for Biotechnology Information. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E, 67(Pt 12), o3139. Retrieved from [Link]
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SpectraBase. (n.d.). 5-chloro-2-[(2-thienylsulfanyl)methyl]benzoic acid - FTIR Spectrum. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
-
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NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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-
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An In-depth Technical Guide to Methyl 5-chloro-2-methylbenzoate
Abstract: This document provides a comprehensive technical overview of Methyl 5-chloro-2-methylbenzoate (CAS No. 99585-13-4), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide delves into the compound's physicochemical properties, details robust synthesis methodologies with underlying chemical principles, and presents a framework for its spectroscopic characterization. Furthermore, it explores the reactivity of the molecule and its strategic application in drug development workflows, grounded in established chemical logic. This paper is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this versatile building block.
Physicochemical Properties and Identification
This compound is an aromatic ester. Its structural identity and core properties are fundamental to its handling, reaction setup, and analytical confirmation. The key identifiers and physical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 99585-13-4 | [2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Chloro-2-methyl-benzoic acid methyl ester | [2] |
| Appearance | White to light yellow crystalline powder (inferred from similar compounds) | [3] |
| Storage | Store at room temperature in a dry, well-sealed container. | [1] |
Synthesis Methodologies: From Carboxylic Acid to Ester
The primary and most direct route to this compound is the esterification of its parent carboxylic acid, 5-chloro-2-methylbenzoic acid. Two prevalent methods are presented here, each with a distinct rationale based on reaction kinetics and equilibrium management.
Method A: Fischer-Tropsch Esterification
This is a classic, acid-catalyzed esterification that is widely used due to its operational simplicity and cost-effectiveness.
The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol.[4][5] The equilibrium nature of the reaction means that, without intervention, the yield is often limited.[5][6] To drive the reaction towards the product (the ester), Le Châtelier's principle is applied by using a large excess of one reactant, typically the alcohol (methanol in this case), which also serves as the solvent.[5][6] A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[4][5]
-
Reaction Setup: To a 100 mL round-bottomed flask, add 5-chloro-2-methylbenzoic acid (17.06 g, 0.1 mol) and methanol (60 mL, ~1.5 mol).[5]
-
Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (3 mL).
-
Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 2-3 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 150 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (2 x 75 mL).
-
Neutralization: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to remove unreacted acid), and finally with 50 mL of saturated sodium chloride (brine) solution.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Method B: The Acid Chloride Route
This two-step approach circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid to a highly reactive acyl chloride intermediate.
Carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] Acyl chlorides are much more powerful electrophiles than their parent carboxylic acids. They react rapidly and irreversibly with alcohols, even without a catalyst, to form the corresponding ester. This method is often preferred when the starting materials are sensitive to strong acids or high temperatures for extended periods, or when maximum conversion is required.
-
Acid Chloride Formation: In a fume hood, gently reflux a mixture of 5-chloro-2-methylbenzoic acid (17.06 g, 0.1 mol) and thionyl chloride (11 mL, 0.15 mol) for 1 hour.[8]
-
Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-chloro-2-methylbenzoyl chloride is typically used directly in the next step.
-
Esterification: Dissolve the crude acid chloride in an inert solvent like dichloromethane (DCM, 100 mL). Cool the solution in an ice bath and slowly add methanol (8 mL, 0.2 mol). It is often beneficial to include a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.
-
Work-up: Once the reaction is complete (monitor by TLC), wash the mixture with water, dilute HCl (to remove the base), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Spectroscopic Characterization Profile (Predicted)
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -O-CH₃ (Ester) | 3.8 - 3.9 ppm (singlet, 3H) | Typical range for methyl esters on a benzene ring. |
| Ar-CH₃ | 2.4 - 2.5 ppm (singlet, 3H) | Methyl group attached directly to the aromatic ring. | |
| Aromatic Protons | 7.2 - 7.8 ppm (3H) | Complex multiplet pattern (doublet, doublet of doublets) due to ortho, meta, and para coupling on the trisubstituted ring. | |
| ¹³C NMR | C=O (Ester) | 165 - 168 ppm | Characteristic chemical shift for an ester carbonyl carbon. |
| Aromatic Carbons | 125 - 140 ppm | Six distinct signals are expected for the six unique aromatic carbons. | |
| -O-CH₃ (Ester) | ~52 ppm | Typical shift for the methyl carbon of a methyl ester. | |
| Ar-CH₃ | ~20 ppm | Typical shift for a methyl group attached to an aromatic ring. | |
| IR Spectroscopy | C=O Stretch (Ester) | 1720 - 1730 cm⁻¹ (strong) | A very strong and sharp absorbance characteristic of the ester carbonyl group.[9] |
| C-O Stretch | 1250 - 1300 cm⁻¹ (strong) | Corresponds to the stretching of the C-O single bond of the ester.[9] | |
| C-Cl Stretch | 700 - 800 cm⁻¹ | Aromatic carbon-chlorine bond vibration. | |
| sp² C-H Stretch | >3000 cm⁻¹ | Aromatic C-H stretching. | |
| sp³ C-H Stretch | <3000 cm⁻¹ | Methyl group C-H stretching. |
Reactivity and Strategic Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable scaffold. Its utility stems from the predictable reactivity of its functional groups, allowing for its incorporation into more complex target molecules.[1]
Chemical Reactivity
The molecule possesses two primary sites for chemical modification:
-
The Ester Group: Susceptible to nucleophilic acyl substitution. It can be readily hydrolyzed back to the carboxylic acid under basic or acidic conditions, or converted to amides by reacting with amines (aminolysis). This is a cornerstone reaction for building larger molecules.
-
The Aromatic Ring: The chloro-substituent and the existing substitution pattern direct further electrophilic aromatic substitution, although these reactions are less common at this stage. More importantly, the chloro group can potentially participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), although it is less reactive than the corresponding bromide or iodide.[11] This allows for the formation of C-C or C-N bonds, crucial for modern drug synthesis.
Role as a Pharmaceutical Intermediate
This compound is a building block for APIs targeting conditions such as inflammation and central nervous system (CNS) disorders.[1] The general strategy involves modifying the ester group to link the aromatic core to other pharmacologically relevant moieties.
Logical Workflow: From Intermediate to Hypothetical API
The following diagram illustrates a common synthetic logic where the intermediate is transformed into a more complex molecule, such as a potential enzyme inhibitor, through standard organic reactions.
Caption: A logical workflow illustrating the conversion of the title compound to a potential API.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not detailed in the reviewed literature, safe handling practices can be established based on its chemical class (halogenated aromatic ester) and data for similar compounds.[12][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12][13]
-
Handling: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.[12][13]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote hydrolysis or other reactions.[14]
Conclusion
This compound is a strategically important chemical intermediate with well-defined properties and synthesis routes. Its value in the pharmaceutical and agrochemical industries is derived from its stable structure and the versatile reactivity of its ester functional group, which allows for its reliable incorporation into complex molecular targets. The methodologies and predictive data presented in this guide offer a robust framework for scientists and researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
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An In-Depth Technical Guide to Methyl 5-chloro-2-methylbenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-methylbenzoate is a halogenated aromatic ester that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chloro group, a methyl group, and a methyl ester on the benzene ring, provides a versatile scaffold for the construction of a wide array of chemical entities. This guide offers a comprehensive overview of its chemical properties, a detailed exploration of its synthesis and characterization, a look into its historical context, and its significant applications in the pharmaceutical and agrochemical industries.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in organic synthesis. These properties dictate its reactivity, solubility, and compatibility with various reaction conditions.
| Property | Value | Source |
| CAS Number | 99585-13-4 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a solid or liquid | |
| Solubility | Poorly soluble in water, miscible with organic solvents | [2] |
Discovery and History: A Retrospective Analysis
While the precise first synthesis of this compound is not prominently documented in readily accessible historical literature, its emergence can be contextualized within the broader development of organic synthesis and the exploration of substituted benzoic acid derivatives. The fundamental reactions that underpin its synthesis, such as the chlorination of toluene derivatives and the esterification of carboxylic acids, have been well-established for over a century.
The journey to this compound likely began with the synthesis of its precursor, 5-chloro-2-methylbenzoic acid. The synthesis of this acid involves the chlorination of 2-methylbenzoic acid, a process that has been subject to various methodological refinements over the years to control regioselectivity.
The subsequent and final step in the creation of this compound is the esterification of 5-chloro-2-methylbenzoic acid. The Fischer-Speier esterification, first described in 1895, provides a classic and efficient method for this transformation. It is highly probable that the first synthesis of this compound was achieved through this very reaction, likely in a research or industrial laboratory focused on creating novel chemical intermediates.
The formal documentation of this compound would have occurred with its entry into comprehensive chemical databases such as the Beilstein Handbook or the Chemical Abstracts Service (CAS) Registry. The assignment of its unique CAS Registry Number, 99585-13-4, marked its official recognition as a distinct chemical compound.[1] Although the exact date of this initial registration is not publicly available, its presence in these databases signifies its importance to the chemical community.
The timeline below provides a logical progression of the key chemical discoveries that paved the way for the synthesis and application of this compound.
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An In-Depth Technical Guide to the Nomenclature and Identification of Methyl 5-chloro-2-methylbenzoate
This guide provides a comprehensive overview of Methyl 5-chloro-2-methylbenzoate, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth information on its nomenclature, properties, synthesis, and applications. Our focus is on providing not just a list of names, but a clear understanding of the various identifiers and their importance in scientific and commercial contexts.
Introduction: The Chemical Identity of this compound
This compound is an aromatic ester, a derivative of benzoic acid. Its structure, featuring a benzene ring substituted with a methyl group, a chlorine atom, and a methyl ester group, makes it a versatile building block in organic synthesis. The specific placement of these functional groups (chloro at position 5 and methyl at position 2 relative to the ester) imparts distinct reactivity, rendering it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its various names and identifiers is crucial for accurate sourcing, regulatory compliance, and unambiguous scientific communication.
Comprehensive Nomenclature and Synonyms
A single chemical entity can be known by multiple names and identifiers. This section delineates the most critical of these for this compound, providing clarity for researchers and procurement specialists.
Systematic and Trivial Names
-
IUPAC Name : The official name assigned by the International Union of Pure and Applied Chemistry is This compound .[2] This name systematically describes the molecule's structure: a methyl ester of a benzoic acid that is substituted with a chlorine atom at the 5th carbon and a methyl group at the 2nd carbon of the benzene ring.
-
Common Synonyms : In literature and commercial listings, several variations are used interchangeably. These include:
The subtle differences in punctuation and spacing do not alter the identity of the compound but can affect search results in databases.
Registry Numbers and Database Identifiers
For unambiguous identification in global databases and regulatory frameworks, registry numbers are paramount. They eliminate the confusion that can arise from varied chemical names.
| Identifier Type | Identifier | Significance and Issuing Authority |
| CAS Registry Number | 99585-13-4 | Assigned by the Chemical Abstracts Service, this is the most common unique identifier for chemical substances.[2] |
| PubChem CID | 20459600 | A unique identifier for the compound entry in the PubChem database, a key resource for chemical information managed by the NIH.[2] |
| MDL Number | MFCD09831993 | A unique number for commercially available chemicals from the MDL Drug Data Report, now managed by BIOVIA.[1][2] |
| DSSTox Substance ID | DTXSID30607440 | An identifier from the Distributed Structure-Searchable Toxicity (DSSTox) Database Network by the U.S. EPA.[2] |
| InChIKey | HMGNABFNVYLVMD-UHFFFAOYSA-N | A hashed version of the InChI (International Chemical Identifier), providing a compact and unique digital signature for the molecule.[2] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reactivity in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | White to light yellow crystal powder | [3] |
| Storage | Room temperature, dry conditions | [1] |
Synthesis and Characterization Protocol
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid. This is a standard Fischer esterification, a cornerstone of organic synthesis.
Conceptual Workflow of Synthesis
The workflow involves the acid-catalyzed reaction of the carboxylic acid with methanol, leading to the formation of the methyl ester and water. The process is reversible, so reaction conditions are optimized to favor product formation.
Caption: Fischer esterification workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative example. Researchers should adapt it based on available laboratory equipment and safety protocols.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 5-chloro-2-methylbenzoic acid (1 eq.) with an excess of methanol (10-20 eq.).
-
Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reflux : Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction : Extract the product into an organic solvent like ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[1] Its structure is a common scaffold that can be elaborated into more complex molecules.
The presence of the chloro- and methyl- substituents on the aromatic ring allows for diverse synthetic transformations. The ester group can be hydrolyzed back to a carboxylic acid or converted into an amide, while the aromatic ring can undergo further substitutions or participate in cross-coupling reactions. These characteristics make it valuable for creating active ingredients for drugs targeting conditions such as inflammation and central nervous system disorders.[1]
Caption: Role of this compound as a versatile intermediate.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. While specific safety data may vary by supplier, general precautions should be observed.
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Hazards : May cause skin, eye, and respiratory irritation.[4] Always consult the material safety data sheet (MSDS) from the specific supplier before use.
Conclusion
This compound is a key chemical intermediate with a variety of synonyms and identifiers. A thorough understanding of its nomenclature, from the systematic IUPAC name to unique registry numbers like the CAS number, is fundamental for researchers and industry professionals. This knowledge ensures precision in synthesis, procurement, and scientific communication, ultimately facilitating the development of new technologies and therapeutics.
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Methodological & Application
Application Notes & Protocols: Methyl 5-chloro-2-methylbenzoate as a Versatile Building Block in Modern Organic Synthesis
Abstract
Methyl 5-chloro-2-methylbenzoate is a strategically substituted aromatic compound that serves as a highly versatile intermediate in organic synthesis. Its unique arrangement of a methyl ester, a methyl group, and a chloro substituent on the benzene ring allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its applications, focusing on its utility in constructing complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science sectors.[1][2] We present detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and functional group manipulations, to empower researchers and development professionals in leveraging this valuable building block.
Introduction: The Strategic Value of this compound
This compound (CAS No: 99585-13-4) is more than a simple aromatic ester; it is a carefully designed synthetic intermediate.[3] The chloro group at the 5-position provides a reactive handle for modern cross-coupling chemistry, a cornerstone of complex molecule synthesis.[4] The methyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid, opening pathways for amide bond formation and other derivatizations.[5][6] The ortho-methyl group influences the molecule's conformation and electronic properties, which can be exploited to fine-tune the reactivity and properties of its derivatives.
This combination of functional groups makes it an ideal starting material for building molecules with specific three-dimensional structures and biological activities, frequently found in active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2]
Physicochemical Properties
A clear understanding of the physical and chemical properties is essential for handling and utilizing this reagent effectively.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 99585-13-4 | PubChem[3] |
| Molecular Formula | C₉H₉ClO₂ | PubChem[3] |
| Molecular Weight | 184.62 g/mol | PubChem[3] |
| Appearance | Solid (Typical) | N/A |
| XLogP3 | 3.4 | PubChem[3] |
Structural Overview
The arrangement of substituents on the aromatic ring is key to the synthetic utility of this compound.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction. [7]
Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of countless pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination reaction provides a direct method for coupling aryl halides with amines. [8][9]This reaction transforms this compound into valuable aniline derivatives.
Causality Behind Experimental Choices:
-
Ligand Selection: As with Suzuki coupling, the choice of ligand is paramount for activating the C-Cl bond. [10]Bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) are often highly effective as they facilitate both the oxidative addition and the final reductive elimination step to form the C-N bond. [10][11]* Base: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-palladium complex, forming the palladium-amido intermediate. [9]Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). [12]The choice of base must be compatible with the functional groups present in the substrates.
-
Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. [8]Therefore, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques to prevent catalyst deactivation and ensure reproducibility. [9]
Saponification: Hydrolysis to 5-Chloro-2-methylbenzoic Acid
While the methyl ester is a useful protecting group and directing group, its conversion to the corresponding carboxylic acid (5-Chloro-2-methylbenzoic acid, CAS 7499-06-1) is a common and critical subsequent step. [13]This transformation unlocks a new set of synthetic possibilities, primarily amide bond formation via coupling with amines, a reaction central to drug development. [14] Causality Behind Experimental Choices:
-
Reaction Conditions: Base-mediated hydrolysis (saponification) is the most common method. [6]A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol or ethanol is typically used. [5][6]The co-solvent ensures the solubility of the organic ester in the aqueous basic medium. Heating is often required to drive the reaction to completion. [6]* Workup: After the hydrolysis is complete, the reaction mixture contains the sodium or potassium salt of the carboxylic acid. Acidification with a strong mineral acid (e.g., HCl) is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid product, which can then be isolated by filtration. [6]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling with an arylboronic acid. Conditions may require optimization for specific substrates. [15][16] Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane or Toluene (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., a 5:1 mixture of Toluene/Water) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for C-N bond formation with a primary or secondary amine. [9][12] Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add NaOtBu to an oven-dried Schlenk tube equipped with a stir bar. Then add Pd₂(dba)₃ and XPhos.
-
Reagent Addition: Add this compound and seal the tube with a septum. Remove from the glovebox (if used).
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Inert Atmosphere: If not prepared in a glovebox, ensure the reaction mixture is under an inert atmosphere by performing several vacuum/backfill cycles.
-
Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Saponification to 5-Chloro-2-methylbenzoic Acid
This protocol details the hydrolysis of the methyl ester to the carboxylic acid. [6]
Caption: Reaction scheme and workflow for the saponification of this compound.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Sodium Hydroxide (NaOH) (2.0-3.0 equiv)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve this compound in methanol.
-
Base Addition: In a separate beaker, dissolve NaOH in water and add this solution to the flask.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature in an ice bath.
-
Acidification: Slowly and carefully add concentrated HCl dropwise with stirring. A white precipitate will form as the solution becomes acidic (verify with pH paper).
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the solid under vacuum to yield 5-Chloro-2-methylbenzoic acid. Further purification can be achieved by recrystallization if necessary.
References
- Vertex AI Search. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields.
- ChemicalBook. (n.d.). METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR spectrum.
- PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- MedchemExpress.com. (n.d.). 2-Chloro-5-methylbenzoic acid | Biochemical Reagent.
- BenchChem. (2025). Application Notes and Protocols for Catalyst Systems in Reactions Involving Methyl 3-boronobenzoate.
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- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
- ChemicalBook. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
- BenchChem. (2025). Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives.
- ChemicalBook. (n.d.). 5-Chloro-2-methylbenzoic acid synthesis.
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- Quora. (2021). Can methyl benzoate be hydrolyzed?.
- Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
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- NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester.
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- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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Application Note: A Detailed Protocol for the Alkaline Hydrolysis of Methyl 5-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and reliable protocol for the alkaline hydrolysis of Methyl 5-chloro-2-methylbenzoate to its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid. This transformation is a fundamental step in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a detailed, step-by-step methodology, explains the chemical principles behind the experimental choices, and includes comprehensive characterization data to ensure the successful execution and validation of the protocol.
Introduction
This compound is a key building block in organic synthesis, valued for its utility in the construction of more complex molecular architectures.[1] Its structure, featuring a substituted benzene ring, makes it a valuable precursor for active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory drugs and compounds targeting the central nervous system.[1] The hydrolysis of the methyl ester to a carboxylic acid is a common and critical transformation, as the resulting 5-chloro-2-methylbenzoic acid is a versatile intermediate for further synthetic modifications, such as amide bond formation.[2]
This application note provides a detailed protocol for the efficient conversion of this compound to 5-chloro-2-methylbenzoic acid via alkaline hydrolysis, a process also known as saponification. The causality behind each step, from reaction setup to product purification and characterization, is explained to provide a thorough understanding of the experimental design.
Chemical Properties and Safety Information
A thorough understanding of the chemical properties and safety hazards associated with the reagents is paramount for the safe execution of this protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| This compound | C₉H₉ClO₂ | 184.62 | 99585-13-4 | Irritant.[3] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive, causes severe skin burns and eye damage. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation. |
| 5-chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 7499-06-1 | Acute oral toxicity, causes skin and serious eye irritation, may cause respiratory irritation.[4] |
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Conduct the reaction in a well-ventilated fume hood.[5]
-
Handle sodium hydroxide and hydrochloric acid with extreme care, as they are highly corrosive.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[2]
Reaction Principle: Alkaline Hydrolysis (Saponification)
The hydrolysis of an ester in the presence of a base is known as saponification.[6] This reaction is effectively irreversible because the final product is the salt of the carboxylic acid, which is deprotonated by the excess base. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate anion and an alcohol (methanol in this case). In a subsequent workup step, the carboxylate is protonated by the addition of a strong acid to yield the final carboxylic acid product.[6]
Experimental Protocol
Materials and Reagents
-
This compound (≥97% purity)
-
Sodium hydroxide (NaOH) pellets
-
Methanol (CH₃OH), reagent grade
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc), reagent grade
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Beakers (250 mL, 500 mL)
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Filter paper
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Step-by-Step Procedure
Part 1: Saponification
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of sodium hydroxide in 25 mL of deionized water. Once the sodium hydroxide has fully dissolved and the solution has cooled to room temperature, add 25 mL of methanol.
-
Addition of Ester: To the stirred sodium hydroxide solution, add 5.0 g (27.1 mmol) of this compound.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part 2: Work-up and Isolation
-
Cooling and Solvent Removal: After the reflux is complete, allow the reaction mixture to cool to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification: Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the solution until the pH is approximately 2. A white precipitate of 5-chloro-2-methylbenzoic acid will form.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL).
-
Drying: Press the solid on the filter to remove as much water as possible. Allow the product to air-dry or dry it in a desiccator over a drying agent.
Part 3: Purification (Recrystallization)
-
Dissolution: Transfer the crude 5-chloro-2-methylbenzoic acid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot water (start with approximately 50 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[7]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold water, and dry them thoroughly.
Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
Characterization of Starting Material and Product
Accurate characterization of both the starting material and the final product is essential to confirm the success of the synthesis.
This compound (Starting Material)
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8 (d, 1H), ~7.3 (dd, 1H), ~7.1 (d, 1H), 3.9 (s, 3H), 2.6 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~167.0, ~140.0, ~134.0, ~132.0, ~131.0, ~128.0, ~126.0, ~52.0, ~20.0.
-
FTIR (KBr, cm⁻¹): ~2950 (C-H, aliphatic), ~1720 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ester), ~820 (C-Cl).
5-chloro-2-methylbenzoic acid (Product)
-
Appearance: White to light yellow crystalline powder.[9]
-
Melting Point: 168-173 °C.[4]
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.0 (s, 1H, COOH), ~7.8 (d, 1H), ~7.5 (dd, 1H), ~7.3 (d, 1H), 2.5 (s, 3H).[10]
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~168.0, ~138.0, ~133.0, ~131.0, ~130.0, ~129.0, ~127.0, ~19.0.
-
FTIR (KBr, cm⁻¹): ~3000 (O-H, broad, carboxylic acid), ~2950 (C-H, aliphatic), ~1680 (C=O, carboxylic acid), ~1600, 1480 (C=C, aromatic), ~1300 (C-O, carboxylic acid), ~920 (O-H bend, out of plane), ~820 (C-Cl).[11]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor the reaction by TLC. |
| Product loss during work-up. | Ensure complete precipitation by adjusting the pH carefully and cooling thoroughly. Avoid using excessive amounts of solvent during recrystallization. | |
| Oily Product | Incomplete hydrolysis or presence of impurities. | Ensure the reaction has gone to completion. Purify the product by recrystallization. |
| Product does not precipitate upon acidification | Insufficient acid added. | Check the pH of the solution and add more acid until the pH is ~2. |
| Product is soluble in the reaction mixture. | Ensure all methanol has been removed before acidification. |
Conclusion
This application note provides a comprehensive and detailed protocol for the alkaline hydrolysis of this compound. By following the step-by-step procedure and adhering to the safety precautions, researchers can reliably synthesize 5-chloro-2-methylbenzoic acid, a valuable intermediate in drug discovery and development. The inclusion of detailed characterization data and a troubleshooting guide further enhances the utility of this protocol in a research setting.
References
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Chloro-2-methoxybenzoic acid. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
ACS Omega. (2025, December 31). Responsive Supramolecular Sensors Based on Pillar[12]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion and DNA Recognition. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of Substituted Methyl Benzoates in Modern Pharmaceutical Synthesis
Introduction: The Unseen Workhorse of Drug Synthesis
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with a series of critical chemical intermediates, the unsung heroes that dictate the efficiency, scalability, and economic viability of the entire synthetic route. Among these, substituted methyl benzoates represent a class of versatile building blocks, offering a stable and reactive scaffold for the construction of complex molecular architectures. This guide delves into the specific applications of one such key intermediate, Methyl 5-chloro-2-methylbenzoate, and its close analogue, Methyl 5-chloro-2-methoxybenzoate, in the synthesis of vital therapeutics. While direct, high-profile applications of this compound are not extensively documented in readily available literature, the well-established use of the closely related Methyl 5-chloro-2-methoxybenzoate in the synthesis of the widely-used anti-diabetic drug Glibenclamide provides a compelling and instructive case study. This document will therefore focus on this exemplary synthesis to illustrate the broader utility of this class of compounds for researchers, scientists, and drug development professionals.
Core Concepts: Why Substituted Benzoates are Valued in Medicinal Chemistry
The utility of compounds like this compound and its methoxy analogue stems from several key structural features:
-
Activated Aromatic Ring: The presence of both electron-withdrawing (chloro) and electron-donating (methyl/methoxy) groups on the benzene ring influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
-
Reactive Ester Group: The methyl ester functionality is a versatile handle for various chemical transformations, most notably aminolysis to form amides, which are prevalent in drug molecules.
-
Strategic Substitution Pattern: The ortho and para positioning of the substituents allows for directed chemical modifications, enabling the construction of specific isomers required for biological activity.
These features make such molecules ideal starting points for building the core structures of many pharmaceuticals.
Case Study: Synthesis of Glibenclamide, a Second-Generation Sulfonylurea Anti-diabetic Agent
Glibenclamide (also known as Glyburide) is a cornerstone in the management of type 2 diabetes mellitus. Its synthesis provides an excellent illustration of the strategic use of a substituted methyl benzoate intermediate. In this pathway, Methyl 5-chloro-2-methoxybenzoate serves as a crucial starting material.[1][2]
Logical Workflow for Glibenclamide Synthesis
The synthesis of Glibenclamide from Methyl 5-chloro-2-methoxybenzoate can be conceptually broken down into several key stages, each with a specific chemical objective.
Caption: High-level workflow for the synthesis of Glibenclamide.
Detailed Synthetic Protocol and Mechanistic Insights
The following protocol outlines the key steps in the synthesis of Glibenclamide, starting from Methyl 5-chloro-2-methoxybenzoate.
Step 1: Aminolysis to Form N-(2-phenylethyl)-5-chloro-2-methoxybenzamide
-
Objective: To convert the methyl ester group into a more complex amide linkage, introducing the phenylethyl moiety of the final drug.
-
Reaction:
-
Protocol:
-
In a suitable reaction vessel, charge Methyl 5-chloro-2-methoxybenzoate (1 equivalent).
-
Add an excess of 2-phenylethylamine (typically 2-3 equivalents). The excess amine can also serve as the solvent in some procedures.
-
Heat the mixture, for example, to 120-130°C, and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).[3]
-
Upon completion, remove the excess 2-phenylethylamine by vacuum distillation.
-
The resulting crude amide can be purified by recrystallization or other chromatographic techniques.
-
-
Causality behind Experimental Choices:
-
The use of excess amine drives the equilibrium of the aminolysis reaction towards the product side.
-
Heating is necessary to overcome the activation energy of the nucleophilic acyl substitution reaction between the ester and the amine.
-
Step 2: Chlorosulfonation of the Amide Intermediate
-
Objective: To introduce a sulfonyl chloride group onto the phenyl ring of the phenylethyl moiety. This is a critical step for creating the sulfonylurea functional group.
-
Reaction:
-
Protocol:
-
Dissolve the amide intermediate from Step 1 in a suitable inert solvent such as chloroform.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add chlorosulfonic acid (an excess, typically 2-3 equivalents) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
The product can be extracted with an organic solvent and then purified.
-
-
Causality behind Experimental Choices:
-
Chlorosulfonic acid is a highly reactive and corrosive reagent; hence the reaction is performed at low temperatures to control its reactivity and prevent side reactions.
-
The para position of the phenyl ring is the most activated towards electrophilic substitution by the bulky chlorosulfonyl group due to steric and electronic factors.
-
Step 3: Formation of the Sulfonylurea Moiety
-
Objective: To react the sulfonyl chloride with cyclohexylamine to form the final sulfonylurea linkage of Glibenclamide.
-
Reaction:
-
Protocol:
-
Dissolve the sulfonyl chloride intermediate from Step 2 in a suitable solvent.
-
Add cyclohexylamine (at least 2 equivalents) to the solution. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
The final product, Glibenclamide, can be isolated by precipitation and purified by recrystallization.
-
-
Causality behind Experimental Choices:
-
The use of at least two equivalents of the amine is a common strategy in such reactions to avoid the need for an additional external base.
-
Summary of Key Reagents and Conditions
| Step | Starting Material | Key Reagents | Solvent(s) | Temperature | Product |
| 1 | Methyl 5-chloro-2-methoxybenzoate | 2-phenylethylamine | Excess amine or high boiling inert solvent | 120-130°C | N-(2-phenylethyl)-5-chloro-2-methoxybenzamide |
| 2 | Amide from Step 1 | Chlorosulfonic acid | Chloroform | 0-5°C | N-(2-(4-(chlorosulfonyl)phenyl)ethyl)-5-chloro-2-methoxybenzamide |
| 3 | Sulfonyl chloride from Step 2 | Cyclohexylamine | Dichloromethane or similar | Room Temp | Glibenclamide |
Broader Applications and Future Perspectives
While the synthesis of Glibenclamide is a well-established example, the core chemical transformations demonstrated are applicable to the synthesis of a wide range of other pharmaceutical agents. The strategic functionalization of the methyl benzoate scaffold allows for the creation of diverse molecular libraries for drug discovery. For instance, similar intermediates can be utilized in the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature complex aromatic amide structures that can be accessed through intermediates like this compound.[4][5]
-
Antiviral Agents: The synthesis of certain antiviral compounds also relies on the construction of substituted benzamide cores.[6][7]
-
Other Metabolic Disease Modulators: The benzamide motif is a common feature in drugs targeting various metabolic pathways.
The continued development of novel synthetic methodologies, such as C-H activation and flow chemistry, will undoubtedly expand the utility of simple, readily available starting materials like this compound in the efficient and sustainable production of future medicines.
Conclusion
This compound and its analogues are valuable intermediates in pharmaceutical synthesis. The detailed examination of the synthesis of Glibenclamide using Methyl 5-chloro-2-methoxybenzoate highlights the strategic importance of this class of compounds. The ability to undergo selective transformations at the ester and aromatic ring positions allows for the efficient construction of complex, biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the reactivity and potential applications of such intermediates is crucial for designing and optimizing synthetic routes to new and existing therapeutics.
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-
PubMed. Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated. [Link]
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-
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-
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-
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ResearchGate. Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]
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NIH. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]
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Methyl 5-chloro-2-methylbenzoate reaction mechanisms
An In-Depth Guide to the Reaction Mechanisms of Methyl 5-chloro-2-methylbenzoate for Drug Development Professionals
Authored by: A Senior Application Scientist
This compound is a key chemical intermediate whose structural features—a reactive ester group and a halogenated aromatic ring—make it a versatile building block in the synthesis of complex organic molecules. Its application is particularly prominent in the development of pharmaceuticals and agrochemicals, where it serves as a scaffold for constructing active ingredients targeting a range of disorders.[1] This guide provides a detailed exploration of the synthesis and principal reaction mechanisms of this compound, offering both mechanistic insights and practical protocols for the research scientist.
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 99585-13-4 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Storage | Room temperature, dry conditions | [1] |
Part 1: Synthesis via Fischer-Tropsch Esterification
The most direct and widely used method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 5-chloro-2-methylbenzoic acid. This acid-catalyzed reaction with methanol is a classic equilibrium process.[3][4] To achieve high yields, the equilibrium must be shifted towards the product, typically by using a large excess of the alcohol (methanol), which also serves as the solvent.[4][5]
Mechanism of Fischer Esterification
The reaction proceeds through a nucleophilic acyl substitution mechanism, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester product.[5][6]
Caption: Workflow for the synthesis of this compound.
Protocol: Synthesis of this compound
This protocol is adapted from standard Fischer esterification procedures.[4]
-
Reaction Setup: In a 100 mL round-bottomed flask, combine 5-chloro-2-methylbenzoic acid (0.065 mol) and methanol (25 mL, 0.617 mol).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (3.0 mL) to the mixture while swirling.
-
Reflux: Add boiling stones, attach a reflux condenser, and heat the mixture at reflux for 30-60 minutes.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 75 mL of water. Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel.
-
Washing: Extract the aqueous layer with the ether. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with a saturated sodium chloride solution.[7] The bicarbonate wash neutralizes the remaining sulfuric acid and removes any unreacted carboxylic acid as its water-soluble sodium salt.[8]
-
Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation if required.
Part 2: Key Reaction Mechanisms at the Ester Functional Group
The ester moiety is a primary site of reactivity, readily undergoing nucleophilic acyl substitution.
A. Hydrolysis: Reversion to the Carboxylic Acid
Ester hydrolysis, the reverse of esterification, cleaves the ester back to a carboxylic acid and an alcohol. This can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. It involves protonation of the carbonyl, nucleophilic attack by water, proton transfers, and elimination of methanol.[6]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of base (e.g., NaOH) is consumed. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion (CH₃O⁻), which is a stronger base than the resulting carboxylate anion. A rapid acid-base reaction between the methoxide and the newly formed carboxylic acid drives the reaction to completion, yielding sodium 5-chloro-2-methylbenzoate and methanol.[9]
Caption: Mechanism of base-catalyzed hydrolysis (saponification).
B. Grignard Reaction: Synthesis of Tertiary Alcohols
Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols.[10][11] The reaction cannot be stopped at the ketone intermediate because ketones are more reactive towards Grignard reagents than esters.[12]
Mechanism:
-
First Addition: The Grignard reagent acts as a potent nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate.[11]
-
Elimination: This intermediate is unstable and collapses, eliminating a methoxide-magnesium salt to form a ketone (e.g., (5-chloro-2-methylphenyl)(phenyl)methanone if using PhMgBr).[13]
-
Second Addition: A second equivalent of the Grignard reagent immediately attacks the newly formed, highly reactive ketone.[11]
-
Protonation: An acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.[10]
Protocol: Grignard Reaction with Phenylmagnesium Bromide
This protocol is adapted from general procedures for Grignard reactions with esters.[11][14] Note: All glassware must be flame-dried, and anhydrous solvents must be used, as Grignard reagents are extremely sensitive to water.[10][11]
-
Grignard Preparation: Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Addition: Cool the ester solution in an ice bath. Slowly add the prepared Grignard reagent (2.2 equivalents) dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol. Purify via column chromatography or recrystallization.
Part 3: Key Reaction Mechanisms at the Aryl Chloride Position
The C-Cl bond on the aromatic ring is a handle for powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-couplings. These reactions are cornerstones of modern medicinal chemistry.[15]
A. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming an aryl amine.[16][17] This transformation has largely replaced harsher classical methods for C-N bond formation due to its broad substrate scope and functional group tolerance.[16] The choice of ligand, base, and solvent is crucial for a successful reaction.[18]
Catalytic Cycle:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl chloride (this compound), inserting into the C-Cl bond to form a Pd(II) intermediate.[19]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.[20]
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond in the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[16][20]
B. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling reaction creates a C-C bond between an aryl halide and an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium complex.[21] Its popularity stems from the mild reaction conditions and the low toxicity and high stability of the boronic acid reagents.[21]
Catalytic Cycle:
-
Oxidative Addition: As in the Buchwald-Hartwig reaction, the cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[22] This species transfers its organic group (Ar') to the Pd(II) center, displacing the halide and forming an Ar-Pd(II)-Ar' complex.
-
Reductive Elimination: The two organic groups (Ar and Ar') are eliminated from the palladium, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[15]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
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- YouTube. The Buchwald-Hartwig Amination Reaction.
- Unknown. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
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- Organic Chemistry Portal. Suzuki Coupling.
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- PubChem. This compound | C9H9ClO2.
- Unknown. esterification of benzoic acid to methyl benzoate.
- Homework.Study.com. Give a detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate.
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- Benchchem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
- Homework.Study.com. In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?.
- ResearchGate. Effect of catalyst/methyl benzoate (A) and reaction time (B) on....
- YouTube. Synthesis of Methyl Benzoate Lab.
- ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
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- New Journal of Chemistry (RSC Publishing). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2.
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- Homework.Study.com. During the reaction of phenyl Grignard with methyl benzoate, a solid forms. Draw the chemical structure of this solid..
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Methyl 5-chloro-2-methylbenzoate: A Key Intermediate in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of Substituted Benzoates in Crop Protection
In the competitive landscape of modern agriculture, the development of novel, effective, and environmentally conscious agrochemicals is paramount. Substituted benzoic acid derivatives, such as methyl 5-chloro-2-methylbenzoate, represent a critical class of intermediates in the synthesis of a wide array of active ingredients for crop protection.[1] Their versatile chemical nature allows for the construction of complex molecular architectures, leading to the discovery of pesticides with enhanced efficacy and targeted modes of action. This application note provides a comprehensive guide for researchers and professionals in the agrochemical industry on the utilization of this compound as a strategic starting material in the synthesis of high-value agrochemicals, with a particular focus on the potent insecticide, chlorantraniliprole.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value |
| CAS Number | 99585-13-4 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 38-42 °C |
| Boiling Point | 245.6 °C at 760 mmHg |
Application in the Synthesis of Chlorantraniliprole: A Case Study
This compound is a valuable precursor for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate in the production of the blockbuster insecticide, chlorantraniliprole.[2][3] Chlorantraniliprole belongs to the anthranilic diamide class of insecticides and exhibits a novel mode of action, making it a crucial tool in integrated pest management (IPM) programs.[4]
Mechanism of Action: Ryanodine Receptor Modulation
Chlorantraniliprole exerts its insecticidal effect by targeting the ryanodine receptors in insects.[5][6] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.[2][7] By binding to these receptors, chlorantraniliprole locks them in a partially open state, leading to an uncontrolled release of calcium ions from internal stores into the cytoplasm.[5] This disruption of calcium homeostasis results in muscle contraction, paralysis, and ultimately, the death of the target insect.[5][6] This specific mode of action provides excellent selectivity against a range of chewing pests while demonstrating low toxicity to mammals and other non-target organisms.[2]
Synthetic Workflow: From this compound to Chlorantraniliprole Intermediate
The following section outlines a detailed, multi-step protocol for the conversion of this compound to 2-amino-5-chloro-N,3-dimethylbenzamide, a direct precursor to chlorantraniliprole.
Caption: Synthetic pathway from this compound to a key Chlorantraniliprole intermediate.
Experimental Protocols
Part 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid
This protocol details the conversion of a substituted benzoic acid to a key amino-substituted intermediate.
Step 1.1: Nitration of 5-chloro-2-methylbenzoic acid
-
Rationale: The introduction of a nitro group onto the aromatic ring is a critical step to enable the subsequent formation of the amino group. The directing effects of the existing chloro and methyl groups will influence the position of nitration.
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add 5-chloro-2-methylbenzoic acid to a cooled mixture of concentrated sulfuric acid and nitric acid.
-
Maintain the reaction temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral and then dry to obtain the nitrated product.
-
Step 1.2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amino group, a key functional group for the subsequent coupling reaction in the synthesis of chlorantraniliprole.
-
Procedure:
-
Suspend the nitrated benzoic acid in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the hot reaction mixture to remove the catalyst and cool the filtrate to crystallize the product.
-
Collect the crystals of 2-amino-5-chloro-3-methylbenzoic acid by filtration and dry.
-
Part 2: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
This protocol describes the conversion of the amino acid intermediate to the corresponding N-methylamide, a direct precursor for the final coupling step to form chlorantraniliprole.
-
Rationale: The formation of the N-methylamide is a crucial step to introduce the final structural element required for the desired biological activity of chlorantraniliprole.
-
Procedure:
-
Suspend 2-amino-5-chloro-3-methylbenzoic acid in an inert solvent such as dichloromethane.
-
Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), to the suspension.
-
Cool the mixture in an ice bath and add a solution of methylamine in a suitable solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-amino-5-chloro-N,3-dimethylbenzamide by recrystallization or column chromatography.
-
Final Coupling to Chlorantraniliprole
The synthesized 2-amino-5-chloro-N,3-dimethylbenzamide can then be coupled with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in the presence of a suitable coupling agent to yield chlorantraniliprole.
Caption: Final coupling step in the synthesis of Chlorantraniliprole.
Safety and Handling
Researchers and drug development professionals should handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.
Conclusion
This compound is a strategically important intermediate in the synthesis of advanced agrochemicals. This application note has provided a detailed workflow and protocols for its conversion to a key precursor of the insecticide chlorantraniliprole. The outlined synthetic pathway, coupled with an understanding of the final product's mode of action, provides a solid foundation for researchers to explore the development of novel and effective crop protection agents. The versatility of substituted benzoates continues to offer exciting opportunities for innovation in the agrochemical industry.
References
-
Cloyd, R. A. (n.d.). Ryanodine Receptor Modulators — IRAC Group 28. Greenhouse Product News. Retrieved from [Link]
-
Indian Patent Office. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
WebAssign. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2021033172A1 - Process for the preparation of chlorantraniliprole.
-
PubChem. (n.d.). 4-Amino-5-chloro-2-methylbenzoic acid. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of chlorantraniliprole and intermediate thereof. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing chlorantraniliprole. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1042-81-5,2-Methyl-5-chloro benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
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Scalable synthesis of Methyl 5-chloro-2-methylbenzoate
An Application Guide for the Scalable Synthesis of Methyl 5-chloro-2-methylbenzoate
Authored by: A Senior Application Scientist
Introduction
This compound is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of a wide range of high-value compounds. Its structural features are leveraged in the development of pharmaceuticals, particularly for active ingredients targeting inflammation and central nervous system disorders, as well as in the agrochemical sector.[1] The efficient and scalable production of this ester is therefore a critical step in the supply chain for these essential industries.
This document provides a detailed guide for researchers, scientists, and process chemists, outlining robust and scalable protocols for the synthesis of this compound. We will explore two primary synthetic strategies, providing in-depth, step-by-step protocols, and discuss the critical process parameters and safety considerations necessary for successful scale-up. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is most commonly achieved starting from 5-chloro-2-methylbenzoic acid. Two principal routes are considered for this transformation:
-
Direct Acid-Catalyzed (Fischer) Esterification: This is a classic and highly atom-economical method involving the direct reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst.
-
Acid Chloride Formation followed by Esterification: This two-step approach involves converting the carboxylic acid to a more reactive acyl chloride intermediate, which is then reacted with methanol.[2]
The choice between these routes often depends on the desired scale, available equipment, and specific reactivity of the substrate.
Table 1: Comparison of Primary Synthetic Routes
| Parameter | Route 1: Fischer Esterification | Route 2: Acid Chloride Formation |
| Reagents | 5-chloro-2-methylbenzoic acid, Methanol, H₂SO₄ (cat.) | 5-chloro-2-methylbenzoic acid, Thionyl Chloride (SOCl₂), Methanol, Base (optional) |
| Steps | One-pot reaction | Two distinct steps |
| Reaction Rate | Moderate to slow (equilibrium-controlled) | Very fast (driven to completion) |
| Scalability | Excellent; preferred for industrial scale | Good; requires careful handling of SOCl₂ |
| Atom Economy | High | Lower (byproducts: SO₂, HCl) |
| Safety & Hazards | Corrosive acid catalyst | Highly corrosive, toxic, and water-reactive thionyl chloride[3][4][5] |
| Work-up | Aqueous wash and neutralization | More complex; removal of excess SOCl₂ and base salts |
| Cost-Effectiveness | Generally more cost-effective | Higher reagent cost (Thionyl Chloride) |
Visualizing the Synthetic Pathways
Caption: Step-by-step workflow for the Fischer esterification protocol.
Protocol 2: Acid Chloride Route
This method is suitable when the starting material is resistant to Fischer esterification or when a faster reaction time is required. It proceeds via a highly reactive acyl chloride intermediate.
Principle: Thionyl chloride (SOCl₂) converts the carboxylic acid into 5-chloro-2-methylbenzoyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. The subsequent reaction of the acyl chloride with methanol is rapid and irreversible.
Critical Safety Precautions for Thionyl Chloride
Thionyl chloride is a highly hazardous substance that requires strict safety protocols.
-
Reactivity: It reacts violently with water, releasing toxic SO₂ and HCl gases. A[3][5]ll glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Toxicity and Corrosivity: It is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage. *[6] Personal Protective Equipment (PPE): Always handle thionyl chloride in a certified chemical fume hood. Wear chemical splash goggles, a face shield, a suitable respirator (NIOSH-approved with acid gas cartridges), and heavy-duty chemical-resistant gloves (neoprene or Viton are recommended). *[3][4] Spill Management: Spills should be absorbed with an inert material like sand or vermiculite. Do NOT use water.
[4][5]#### Experimental Protocol
Part A: Synthesis of 5-chloro-2-methylbenzoyl chloride
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), place 5-chloro-2-methylbenzoic acid (85.3 g, 0.5 mol).
-
Reagent Addition: Under an inert atmosphere, add thionyl chloride (73 mL, 119 g, 1.0 mol) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases. 4[2]. Removal of Excess Reagent: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under atmospheric pressure, then under reduced pressure to ensure complete removal.
Part B: Esterification
-
Reactor Setup: Cool the flask containing the crude 5-chloro-2-methylbenzoyl chloride in an ice bath.
-
Methanol Addition: Slowly add anhydrous methanol (100 mL, ~2.5 mol) dropwise via an addition funnel. The reaction is exothermic; maintain the internal temperature below 20°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Carefully pour the reaction mixture into 500 mL of ice-water. Extract the product with dichloromethane (3 x 150 mL).
-
Washing and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate.
-
Purification: After filtering and removing the solvent by rotary evaporation, purify the crude ester by vacuum distillation as described in Protocol 1.
Data Summary and Characterization
Table 2: Expected Results
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Acid Chloride Route |
| Typical Yield | 85 - 95% | 90 - 98% |
| Purity (by GC) | >99% | >99% |
| Reaction Time | 4 - 6 hours | 3 - 4 hours (total) |
| Key Advantage | Simplicity, cost, safety | High reactivity, speed |
Product Characterization (this compound)
-
Appearance: Colorless liquid/oil
-
Molecular Formula: C₉H₉ClO₂ *[7] Molecular Weight: 184.62 g/mol *[1] ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.8 (d, 1H), 7.3 (dd, 1H), 7.1 (d, 1H), 3.9 (s, 3H, OCH₃), 2.6 (s, 3H, Ar-CH₃).
-
IR (neat, cm⁻¹): ~ 1730 (C=O, ester), 1250 (C-O stretch).
Conclusion
This application note details two effective methods for the scalable synthesis of this compound. For large-scale industrial production, the Fischer Esterification (Protocol 1) is strongly recommended due to its superior safety profile, lower cost, and operational simplicity. The Acid Chloride Route (Protocol 2) , while offering faster reaction times and potentially higher yields, introduces significant handling risks associated with thionyl chloride and is better suited for laboratory-scale synthesis or for substrates that are unreactive under Fischer conditions. Both protocols, when executed with care, reliably produce high-purity material suitable for downstream applications in the pharmaceutical and agrochemical industries.
References
-
LANXESS Corporation. (n.d.). Thionyl chloride. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: THIONYL CHLORIDE. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
University of the Sciences. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Chloro-2-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
PrepChem. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Chemical Synthesis: The Role of Methyl 5-chloro-2-hydroxybenzoate. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of Methyl 5-chloro-2-methylbenzoate in Heterocyclic Synthesis
Abstract
Methyl 5-chloro-2-methylbenzoate is a readily available aromatic compound whose structural features—a reactive methyl ester, a directing methyl group, and a displaceable chloro substituent—make it a versatile and strategic precursor for the synthesis of diverse heterocyclic scaffolds.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its application in constructing high-value heterocyclic systems. We move beyond simple descriptions to explain the mechanistic rationale behind synthetic choices, offering detailed, field-proven protocols for the synthesis of quinolones and phenanthridinones. These protocols are designed to be self-validating, providing a clear roadmap from starting material to complex heterocyclic core, thereby empowering innovation in medicinal chemistry and materials science.
Introduction: A Profile of a Versatile Building Block
This compound (C₉H₉ClO₂) is a substituted benzoate ester that presents multiple avenues for synthetic elaboration.[1] Its utility stems from the orthogonal reactivity of its functional groups:
-
The Methyl Ester: This group is readily converted into amides, hydrazides, or the parent carboxylic acid, serving as a primary handle for introducing nitrogen-containing functionalities or for initiating cyclization cascades.
-
The Aromatic Ring: The chlorine atom at C5 and the methyl group at C2 provide steric and electronic biases that can be exploited in substitution and coupling reactions. The chlorine can act as a leaving group in nucleophilic aromatic substitution (SₙAr) or as a handle for transition-metal-catalyzed cross-coupling.
-
The Benzylic Protons: The protons on the C2-methyl group are susceptible to radical halogenation or oxidation, allowing for further functionalization and ring annulation strategies.
This combination of features makes it an ideal starting point for constructing complex molecular architectures, particularly those found in pharmacologically active compounds.
Application I: Synthesis of Quinolone Scaffolds via Curtius Rearrangement and Gould-Jacobs Cyclization
Quinolones are a prominent class of heterocyclic compounds known for their broad-spectrum antibacterial activity.[2][3] The core structure is typically assembled via the Gould-Jacobs reaction, which requires an appropriately substituted aniline precursor.[4] Here, we outline a robust, multi-step sequence to convert this compound into a key aniline intermediate and subsequently into the quinolone framework. The causality behind this pathway lies in transforming the C1 ester group into an amine via a Curtius rearrangement, which is a reliable method for generating anilines from benzoic acids.
Workflow for Quinolone Synthesis
Caption: Synthetic workflow for quinolone synthesis.
Protocol 1.1: Saponification to 5-Chloro-2-methylbenzoic Acid
Rationale: The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a necessary activation step for the subsequent Curtius rearrangement. Standard saponification conditions are effective.
-
1. To a solution of this compound (10.0 g, 54.2 mmol) in methanol (100 mL), add a solution of sodium hydroxide (4.3 g, 108.4 mmol) in water (25 mL).
-
2. Heat the mixture to reflux (approx. 70 °C) and stir for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
3. After cooling to room temperature, remove the methanol under reduced pressure.
-
4. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
5. Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
6. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-chloro-2-methylbenzoic acid.
Protocol 1.2: Synthesis of 4-Chloro-2-methylaniline via Curtius Rearrangement
Rationale: This key step converts the carboxylic acid into an aniline. We utilize diphenylphosphoryl azide (DPPA) to form the acyl azide in situ, which then rearranges upon heating to an isocyanate. Subsequent hydrolysis yields the desired aniline. This one-pot procedure is often safer and more convenient than methods requiring the isolation of explosive acyl azides.
-
1. (Caution: Perform in a well-ventilated fume hood. Azides can be explosive). To a stirred solution of 5-chloro-2-methylbenzoic acid (8.5 g, 49.8 mmol) and triethylamine (8.3 mL, 59.8 mmol) in anhydrous toluene (150 mL), add diphenylphosphoryl azide (DPPA) (12.8 mL, 59.8 mmol) dropwise at room temperature.
-
2. Stir the mixture at room temperature for 1 hour.
-
3. Slowly heat the reaction mixture to 100 °C and maintain for 3 hours. Vigorous nitrogen evolution will be observed as the acyl azide rearranges to the isocyanate.
-
4. Cool the mixture to 70 °C and add 6M HCl (50 mL) cautiously. Re-heat the biphasic mixture to reflux (approx. 100 °C) and stir vigorously for 2 hours to hydrolyze the isocyanate.
-
5. Cool the reaction to room temperature and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
6. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
7. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-chloro-2-methylaniline.
Protocol 1.3: Gould-Jacobs Cyclization to the Quinolone Core
Rationale: This classic heterocyclic synthesis involves two stages: initial condensation of the aniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinoacrylate, followed by high-temperature thermal cyclization to form the pyridinone ring of the quinolone system.[4]
-
1. Mix 4-chloro-2-methylaniline (5.0 g, 35.3 mmol) and diethyl ethoxymethylenemalonate (7.6 g, 35.3 mmol).
-
2. Heat the mixture at 120 °C for 2 hours. Monitor the reaction by TLC until the aniline is consumed. The product is the intermediate diethyl 2-((4-chloro-2-methylphenyl)amino)methylenemalonate.
-
3. Add the hot reaction mixture dropwise to a pre-heated flask containing vigorously stirred diphenyl ether (50 mL) at 250 °C.
-
4. Maintain the temperature at 250 °C for 30 minutes.
-
5. Allow the mixture to cool to below 100 °C and add hexane (150 mL) to precipitate the product.
-
6. Stir the slurry for 1 hour, then collect the solid by vacuum filtration. Wash thoroughly with hexane to remove the diphenyl ether.
-
7. The crude solid can be further purified by recrystallization from ethanol or by slurrying in hot ethyl acetate to afford the target quinolone ester, which can be hydrolyzed to the final acid if desired.
| Product | Step | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) |
| 5-Chloro-2-methylbenzoic Acid | 1.1 | NaOH | MeOH/H₂O | 70 | >95 |
| 4-Chloro-2-methylaniline | 1.2 | DPPA, Et₃N, HCl | Toluene | 100 | 70-85 |
| 6-Chloro-8-methylquinolin-4(1H)-one (as ester) | 1.3 | EMME, Diphenyl Ether | None, then Diphenyl Ether | 120 then 250 | 65-80 |
Application II: Palladium-Catalyzed Synthesis of Phenanthridinones
Modern synthetic chemistry heavily relies on transition-metal catalysis to construct complex bonds efficiently.[5] Palladium-catalyzed C-H activation is a powerful tool for intramolecular cyclization, allowing for the formation of fused heterocyclic systems without pre-functionalized starting materials.[6] This application note details a strategy to synthesize phenanthridinone derivatives, which are present in various biologically active molecules.
Rationale: The strategy involves an initial aminolysis of the methyl ester to create an amide bond, tethering a second aromatic ring to the core structure. A subsequent palladium-catalyzed intramolecular C-H activation/amination reaction forges the final ring of the phenanthridinone system. The ortho-methyl group on the starting material is strategically positioned to direct the cyclization and ultimately becomes part of the newly formed heterocyclic ring.
Catalytic Cycle for Phenanthridinone Synthesis
Caption: Simplified catalytic cycle for C-H amination.
Protocol 2.1: Aminolysis to N-(2-bromophenyl)-5-chloro-2-methylbenzamide
Rationale: The conversion of the ester to an amide is achieved by direct heating with the desired amine. This reaction is often driven to completion by using an excess of the amine or by removing the methanol byproduct. Using 2-bromoaniline introduces the necessary aryl group and a halide handle for potential future cross-coupling reactions.
-
1. In a sealed tube, combine this compound (2.0 g, 10.8 mmol) and 2-bromoaniline (2.8 g, 16.2 mmol).
-
2. Add a catalytic amount of sodium methoxide (0.1 g).
-
3. Heat the mixture to 140 °C and stir for 12 hours.
-
4. Cool the reaction mixture to room temperature. The solidified mass can be triturated with 1M HCl followed by water to remove excess aniline.
-
5. Collect the solid by filtration and recrystallize from isopropanol to yield the pure amide product.
Protocol 2.2: Palladium-Catalyzed Intramolecular C-H Amination
Rationale: This step utilizes a palladium catalyst to activate a C-H bond on the 2-bromoaniline ring and couple it with the amide nitrogen. A phosphine ligand is crucial for stabilizing the palladium species, and a carbonate base is used to facilitate the deprotonation step in the catalytic cycle.[7]
-
1. To an oven-dried Schlenk flask, add N-(2-bromophenyl)-5-chloro-2-methylbenzamide (1.0 g, 2.9 mmol), Pd(OAc)₂ (33 mg, 0.145 mmol, 5 mol%), and XPhos (138 mg, 0.29 mmol, 10 mol%).
-
2. Add anhydrous potassium carbonate (K₂CO₃) (800 mg, 5.8 mmol).
-
3. Evacuate and backfill the flask with argon three times.
-
4. Add anhydrous toluene (20 mL) via syringe.
-
5. Heat the reaction mixture to 110 °C and stir for 24 hours.
-
6. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
7. Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired 2-chloro-8-methylphenanthridin-6(5H)-one.
| Product | Step | Key Reagents | Catalyst System | Temp (°C) | Typical Yield (%) |
| N-(2-bromophenyl) amide | 2.1 | 2-Bromoaniline | NaOMe (cat.) | 140 | 75-90 |
| 2-Chloro-8-methylphenanthridinone | 2.2 | K₂CO₃ | Pd(OAc)₂ / XPhos | 110 | 60-75 |
References
- Vertex AI Search. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields.
- National Institutes of Health (NIH). (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC.
- Química Orgánica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
- MySkinRecipes. (n.d.). 5-Chloro-2-methylbenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Chemical Synthesis: The Role of Methyl 5-chloro-2-hydroxybenzoate.
- Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- National Institutes of Health (NIH). (n.d.). Methyl 5-chloro-2-nitrobenzoate. PMC.
- MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
- BenchChem. (n.d.). Synthesis routes of Methyl 2-amino-5-chloro-3-methylbenzoate.
- PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate.
- ResearchGate. (2016). Quinolones:Synthesis and antibacterial activity.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization.
- DSpace@MIT. (n.d.). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions.
- ResearchGate. (2012). N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes.
Sources
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- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-chloro-2-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 5-chloro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis. The primary method of synthesis discussed is the Fischer esterification of 5-chloro-2-methylbenzoic acid with methanol, a widely used and cost-effective approach.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by potential causes and detailed solutions.
Issue 1: Low Yield of this compound
A low yield is one of the most common challenges in this synthesis, primarily due to the reversible nature of the Fischer esterification reaction.[1][2][3]
Potential Cause 1: Reaction Equilibrium Not Shifted Towards Products
The Fischer esterification is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[1][4][5] If the water produced is not removed, it can hydrolyze the ester back to the starting materials, thus reducing the yield.[2]
Solutions:
-
Use of Excess Methanol: A common strategy to drive the equilibrium forward is to use a large excess of one of the reactants, typically the less expensive one.[4][5][6] In this case, using methanol as the solvent ensures a high concentration of the alcohol, pushing the reaction towards the formation of the methyl ester according to Le Châtelier's principle.[4][6][7] A 10-fold excess of alcohol can significantly increase the ester yield.[5]
-
Removal of Water: Continuously removing water as it is formed is a highly effective method to drive the reaction to completion.[1][2][5] This can be achieved using a Dean-Stark apparatus.[2][5][8][9][10][11] The apparatus collects the water-toluene azeotrope, and since water is denser than toluene, it separates and can be removed, preventing the reverse reaction.[5][8]
Potential Cause 2: Ineffective Catalyst
A strong acid catalyst is crucial for the Fischer esterification to proceed at a reasonable rate.[12][13] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][4]
Solutions:
-
Choice of Catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used and effective catalysts.[2][12]
-
Catalyst Concentration: While catalytic amounts are sufficient, ensuring the catalyst is active and used in the correct concentration (typically 1-5 mol%) is important.[2] Using old or improperly stored acid can lead to lower activity.
Potential Cause 3: Steric Hindrance
The presence of the methyl group at the ortho position to the carboxylic acid in 5-chloro-2-methylbenzoic acid can cause steric hindrance.[14][15] This can slow down the rate of reaction compared to unhindered benzoic acids.[15]
Solutions:
-
Increased Reaction Time and/or Temperature: To overcome steric hindrance, a longer reaction time or a higher reaction temperature may be necessary.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2][16]
-
Alternative Esterification Methods: For highly hindered acids, other methods like using trifluoroacetic anhydride might be more effective, although this adds complexity and cost.[14]
Issue 2: Incomplete Reaction or Reaction Stalling
Sometimes the reaction starts but does not proceed to completion, leaving a significant amount of the starting carboxylic acid.
Potential Cause 1: Insufficient Catalyst
As mentioned, an active catalyst is essential. If the amount is too low or the catalyst is inactive, the reaction rate will be very slow and may appear to have stalled.[2]
Solution:
-
Verify Catalyst Amount and Activity: Ensure you are using a fresh and appropriate amount of a strong acid catalyst like concentrated sulfuric acid.[2]
Potential Cause 2: Water in the Reaction Mixture
The presence of water at the beginning of the reaction can inhibit the catalyst and shift the equilibrium towards the reactants.[17]
Solution:
-
Use Anhydrous Reagents: Ensure that the 5-chloro-2-methylbenzoic acid, methanol, and any solvent used (like toluene with a Dean-Stark trap) are as dry as possible.[2]
Issue 3: Formation of Impurities and Dark-Colored Byproducts
The appearance of a dark, tarry substance or the presence of unexpected spots on a TLC plate indicates the formation of side products.
Potential Cause: High Temperature and/or High Catalyst Concentration
Excessively high temperatures or too much acid catalyst can lead to side reactions, such as the dehydration of methanol to form dimethyl ether or polymerization of starting materials.[2]
Solution:
-
Optimize Reaction Conditions:
Frequently Asked Questions (FAQs)
Q1: What is the role of concentrated sulfuric acid in this synthesis?
Concentrated sulfuric acid serves two primary functions in Fischer esterification:
-
Catalyst: It protonates the carbonyl group of the 5-chloro-2-methylbenzoic acid, making it more reactive towards the nucleophilic attack of methanol.[4][12] This speeds up the reaction, which is otherwise very slow.[12][13]
-
Dehydrating Agent: Concentrated sulfuric acid is a hygroscopic substance and helps to remove the water formed during the reaction.[4][12][13] This shifts the equilibrium towards the formation of the ester, increasing the yield.[4][12][13]
Q2: Can I use another acid catalyst instead of sulfuric acid?
Yes, other strong acids like p-toluenesulfonic acid (TsOH) or even anhydrous hydrogen chloride gas dissolved in methanol can be used.[2][18] The choice of catalyst may depend on the specific reaction conditions and the ease of removal during the workup.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2][16] By spotting the reaction mixture alongside the starting material (5-chloro-2-methylbenzoic acid), you can observe the disappearance of the starting material and the appearance of the product spot (this compound). The product ester is less polar than the starting carboxylic acid, so it will have a higher Rf value on the TLC plate.
Q4: What is the standard workup procedure for this reaction?
A typical workup procedure involves the following steps:
-
Cooling: Allow the reaction mixture to cool to room temperature.[19]
-
Quenching: Pour the cooled mixture into water.[19]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate.[19]
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[2][20] Be cautious of CO₂ evolution.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[2]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]
Q5: How can the final product be purified?
The crude this compound can be purified by vacuum distillation.[2] This method is effective for separating the desired ester from any non-volatile impurities or byproducts with significantly different boiling points.
Experimental Protocols & Visualizations
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Amount/Value | Moles (approx.) | Notes |
| 5-chloro-2-methylbenzoic acid | 10.0 g | 0.054 mol | Starting material |
| Methanol | 100 mL | 2.47 mol | Reactant and solvent (approx. 45-fold excess) |
| Concentrated H₂SO₄ | 1-2 mL | - | Catalyst |
| Reaction Temperature | Reflux (approx. 65°C) | - | |
| Reaction Time | 2-4 hours | - | Monitor by TLC |
Diagram 1: Fischer Esterification Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the esterification reaction.
References
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
Quora. (2020). Why is sulfuric acid used in esterification?. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How concentrated sulfuric acid catalyzes Fischer esterification?. Retrieved from [Link]
-
JoVE. (2020). Esterification - Concept. Retrieved from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Esterification Using a Dean-Stark Trap. Retrieved from [Link]
-
Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from [Link]
-
Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]
-
Journal of the American Chemical Society. (1953). Esterification of Hindered Carboxylic Acids. Retrieved from [Link]
-
JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
Esterification Lab Answers. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
JoVE. (2020). Esterification - Prep. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1954). A Method for the Esterification of Hindered Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
UCLA Chemistry. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fischer esterification. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
-
Homework.Study.com. (n.d.). In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. Retrieved from [Link]
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Reddit. (2019). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab?. Retrieved from [Link]
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
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- 3. quora.com [quora.com]
- 4. Video: Esterification - Concept [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Video: Esterification - Prep [jove.com]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. orickmedicosarl.com [orickmedicosarl.com]
- 10. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 11. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 12. quora.com [quora.com]
- 13. homework.study.com [homework.study.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
- 19. studylib.net [studylib.net]
- 20. homework.study.com [homework.study.com]
Technical Support Center: Purification of Methyl 5-chloro-2-methylbenzoate
Welcome to the technical support guide for the purification of Methyl 5-chloro-2-methylbenzoate (CAS No. 99585-13-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.
Initial Assessment & Purification Strategy
This section addresses the preliminary questions crucial for designing an effective purification workflow. Understanding the physical properties of your target compound and the nature of potential impurities is the first step toward achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of this compound I should know before starting purification?
A1: Knowledge of the compound's physical properties is fundamental to selecting the appropriate purification technique. For instance, its high boiling point necessitates vacuum distillation over atmospheric distillation to prevent decomposition.
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | PubChem[1] |
| Molecular Weight | 184.62 g/mol | PubChem[1] |
| Predicted Boiling Point | 245.6 ± 20.0 °C | ChemicalBook[2] |
| Predicted Density | 1.186 ± 0.06 g/cm³ | ChemicalBook[2] |
| Appearance | Varies (typically a liquid or low-melting solid at RT) | N/A |
| Solubility | Generally soluble in organic solvents (e.g., ether, ethyl acetate, dichloromethane); insoluble in water. | General Ester Properties |
Q2: What are the most likely impurities I will encounter?
A2: Impurities typically stem from the starting materials or side reactions during synthesis, most commonly Fischer esterification.
Table 2: Common Potential Impurities in this compound Synthesis
| Impurity | Source | Removal Strategy |
| 5-Chloro-2-methylbenzoic acid | Unreacted starting material | Aqueous basic wash (e.g., NaHCO₃ solution).[3][4] |
| Methanol (or other alcohol) | Unreacted starting material/solvent | Aqueous wash; evaporation/distillation.[4] |
| Sulfuric Acid (or other acid catalyst) | Catalyst from esterification | Aqueous basic wash.[3][5] |
| Dimerized byproducts | High-temperature side reactions | Distillation or column chromatography. |
| Water | Byproduct of esterification | Brine wash followed by drying with an anhydrous agent (e.g., Na₂SO₄, MgSO₄).[3] |
Q3: How do I select the best primary purification method?
A3: The choice depends on the scale of your reaction and the nature of the impurities. For typical laboratory scales, a sequence of an aqueous workup followed by distillation or chromatography is standard. The following decision tree can guide your choice.
Caption: A decision tree for selecting the optimal purification strategy.
Standard Post-Esterification Workup Protocol
This protocol is a self-validating system designed to remove the most common impurities (acids, excess alcohol, water) before final purification.
Caption: A standard liquid-liquid extraction workflow for initial purification.
Step-by-Step Methodology:
-
Quenching & Dilution: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 2-3 volumes of the reaction volume).
-
Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake cautiously, venting frequently to release CO₂ gas produced from the acid-base neutralization.[6] Continue shaking until no more gas evolves. Drain the lower aqueous layer. This step is critical for removing the unreacted 5-chloro-2-methylbenzoic acid and the acid catalyst.[3][4]
-
Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate salts. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This step helps to pull residual water from the organic layer, making the subsequent drying step more efficient.[3]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Concentration: Filter or carefully decant the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude product.
Troubleshooting Final Purification
Guide 1: Purification by Vacuum Distillation
Q4: My product seems to be decomposing or charring in the distillation flask. What's happening?
A4: This is a classic sign of thermal degradation. The predicted boiling point of ~246°C is high enough to cause decomposition at atmospheric pressure.[2]
-
Causality: At high temperatures, ester pyrolysis or other decomposition pathways can be initiated. The presence of any residual acidic or basic impurities can catalyze this degradation.
-
Solution: You must use vacuum distillation. By reducing the pressure, you lower the boiling point of the compound into a safe temperature range (typically below 150-180°C). Ensure your workup was thorough to remove any catalysts for decomposition. A patent for a similar compound specifically mentions using vacuum rectification to achieve high purity.[7]
Q5: I'm getting poor separation from an impurity with a similar boiling point. How can I improve my distillation?
A5: This requires fractional distillation under vacuum.
-
Causality: Simple distillation is only effective for separating liquids with boiling point differences greater than 25°C. For closer-boiling impurities, you need to increase the number of theoretical plates in your distillation setup.
-
Solution: Use a fractionating column (e.g., a Vigreux or packed column) between your distillation flask and the condenser. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient. A slow, steady distillation rate is key to achieving good separation.
Guide 2: Purification by Column Chromatography
Q6: What is a good starting solvent system (mobile phase) for purifying this compound on a silica gel column?
A6: this compound is a moderately polar compound. A good starting point for a mobile phase is a mixture of a non-polar and a moderately polar solvent.
-
Recommendation: Start with a low-polarity mixture like 5% Ethyl Acetate in Hexane (or Heptane).
-
Optimization: Run thin-layer chromatography (TLC) first to determine the optimal solvent system. The ideal system will give your product an Rf value of approximately 0.3-0.4. If the spot is too low (low Rf), increase the polarity by adding more ethyl acetate. If it runs too high (high Rf), decrease the polarity.
Q7: My compound is coming off the column in very broad bands or "streaking." What causes this?
A7: Band broadening or streaking leads to poor separation and lower purity of collected fractions.
-
Causality & Solutions:
-
Overloading: You may have loaded too much crude product onto the column. For silica gel, a general rule is to load no more than 1g of crude material per 20-40g of silica.
-
Poor Solubility: The compound may be crashing out at the top of the column if the initial mobile phase is not strong enough to keep it dissolved. Load your compound onto the column using a minimum amount of the mobile phase solvent or a stronger solvent that is then washed down with the weaker mobile phase.
-
Acidic Impurities: Residual 5-chloro-2-methylbenzoic acid can interact strongly with the acidic silica gel, causing streaking. Ensure your initial acid/base workup is complete. Adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine to your mobile phase can sometimes mitigate this, but it may affect product stability.
-
Guide 3: Purification by Recrystallization
Q8: My product is an oil at room temperature. Can I still use recrystallization?
A8: Yes, if a suitable solvent or solvent system can be found that induces crystallization, especially upon cooling to sub-ambient temperatures (e.g., in an ice bath or freezer).
-
Causality: An "oiling out" phenomenon occurs when a compound is highly soluble in the chosen solvent even at low temperatures, or when impurities depress the melting point significantly.[8]
-
Solution:
-
Use a Mixed-Solvent System: This is often the best approach for compounds that are oily or too soluble in a single solvent. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethanol or ethyl acetate). Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., water or hexane) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[8]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed crystal" from a previously purified batch.[8]
-
References
- 1. This compound | C9H9ClO2 | CID 20459600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-CHLORO-2-METHYL-BENZOIC ACID METHYL ESTER CAS#: 99585-13-4 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Methyl 5-chloro-2-methylbenzoate stability and storage conditions
Welcome to the Technical Support Center for Methyl 5-chloro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and storage of this important chemical intermediate. Our goal is to ensure the integrity of your experiments by promoting the proper handling and storage of this reagent.
Introduction to this compound
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its stability is paramount to the success and reproducibility of synthetic routes. This guide addresses common challenges and questions regarding its storage and handling to prevent degradation and ensure optimal performance in your applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at room temperature in a dry, well-ventilated area. The container should be tightly sealed to prevent moisture ingress and potential hydrolysis.
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway is the hydrolysis of the methyl ester to form 5-chloro-2-methylbenzoic acid. This reaction is catalyzed by the presence of water, and the rate of hydrolysis can be accelerated by acidic or basic conditions.
Q3: Can the methyl group on the aromatic ring undergo oxidation?
A3: Yes, under certain conditions, the benzylic methyl group is susceptible to oxidation. Strong oxidizing agents can convert the methyl group to a carboxylic acid. While this is less common under standard storage conditions, it is a potential degradation pathway to be aware of, especially if the compound is exposed to oxidizing agents or high temperatures over extended periods.[1][2][3][4][5][6][7][8]
Q4: Is this compound sensitive to light?
A4: Chlorinated aromatic compounds can be susceptible to photodegradation.[9][10][11] While specific data for this compound is limited, it is best practice to store it in an opaque or amber container to protect it from light, which can catalyze degradation reactions.
Q5: What are some signs of degradation to look for?
A5: Visual inspection may not always be sufficient, but any change in the physical appearance of the compound, such as discoloration or clumping, could indicate degradation. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify the presence of impurities such as 5-chloro-2-methylbenzoic acid.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: Inconsistent reaction yields or the formation of unexpected byproducts.
-
Possible Cause: Degradation of the this compound starting material, likely due to hydrolysis.
-
Troubleshooting Steps:
-
Verify Purity: Before use, verify the purity of your this compound using a suitable analytical method like HPLC or Gas Chromatography (GC).
-
Check for Degradants: Specifically, look for the presence of 5-chloro-2-methylbenzoic acid, the primary hydrolysis product.
-
Use Fresh Reagent: If significant degradation is detected, use a fresh, unopened container of the reagent.
-
Review Storage: Ensure that the reagent has been stored according to the recommended conditions (cool, dry, tightly sealed, and protected from light).
-
Problem 2: The appearance of a new peak in your HPLC analysis of a reaction mixture.
-
Possible Cause: The new peak could correspond to 5-chloro-2-methylbenzoic acid, indicating that your starting material has degraded or that the reaction conditions are causing hydrolysis.
-
Troubleshooting Steps:
-
Co-injection: Co-inject your sample with an authentic standard of 5-chloro-2-methylbenzoic acid to confirm the identity of the new peak.
-
Analyze Starting Material: Run an HPLC analysis of the this compound starting material alone to determine if it was already contaminated.
-
Evaluate Reaction Conditions: If the starting material is pure, your reaction conditions (e.g., presence of water, acidic or basic reagents) may be promoting hydrolysis. Consider using anhydrous solvents and inert atmospheres.
-
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids acceleration of degradation reactions. |
| Atmosphere | Dry | Minimizes the risk of hydrolysis.[12][13] |
| Container | Tightly Sealed, Opaque/Amber | Prevents moisture ingress and protects from light. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | Can promote degradation of the ester or the aromatic ring. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol provides a framework for developing a stability-indicating HPLC method to simultaneously quantify this compound and its primary degradant, 5-chloro-2-methylbenzoic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or another suitable buffer component
-
This compound reference standard
-
5-chloro-2-methylbenzoic acid reference standard
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient elution is recommended to achieve good separation.
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare individual stock solutions of this compound and 5-chloro-2-methylbenzoic acid in acetonitrile. From these, prepare a mixed standard solution and a series of calibration standards.
-
Sample Preparation: Dissolve a known amount of the this compound sample to be tested in acetonitrile to a suitable concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to this compound and 5-chloro-2-methylbenzoic acid by comparing retention times and integrating peak areas against the calibration curve.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental outcomes.
References
-
Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. Available at: [Link]
-
Reactions of Aromatic Compounds. Available at: [Link]
-
Liquid-phase oxidation of 2-chlorotoluene with ozone to 2-chlorobenzoic acid – an intermediate for diclofenac sodium production. National University of Pharmacy. Available at: [Link]
- Oxidation process for the production of a chlorobenzaldehyde. Google Patents.
-
Toluene. Wikipedia. Available at: [Link]
-
Show how p-chlorotoluene could be converted to each of the following. Filo. Available at: [Link]
-
Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. ResearchGate. Available at: [Link]
-
Catalytic Oxidation of o-Chlorotoluene with Oxygen to o-Chlorobenzaldehyde in a Microchannel Reactor. ACS Publications. Available at: [Link]
-
Continuous catalytic aerobic oxidation of o-chlorotoluene to o-chlorobenzoic acid under slug flow conditions. ResearchGate. Available at: [Link]
-
Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. Available at: [Link]
-
Aromatic side chain reactions and reduction. YouTube. Available at: [Link]
-
Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. Available at: [Link]
-
Aromatic Reactivity. Michigan State University. Available at: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. National Institutes of Health. Available at: [Link]
-
Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography. National Institutes of Health. Available at: [Link]
-
Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp. ResearchGate. Available at: [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
-
Plasmids in the degradation of chlorinated aromatic compounds. National Institutes of Health. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Simultaneous determination of benzydamine hydrochloride, methylparaben and peppermint oil in a spray dosage form by gas chromatography. SciSpace. Available at: [Link]
-
A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. MDPI. Available at: [Link]
Sources
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. Liquid-phase oxidation of 2-chlorotoluene with ozone to 2-chlorobenzoic acid – an intermediate for diclofenac sodium production | Current issues in pharmacy and medicine: science and practice [health-man.com.ua]
- 3. 17.35 Show how p-chlorotoluene could be converted to each of the followin.. [askfilo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Plasmids in the degradation of chlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-氯-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: A Troubleshooting Guide for Reactions of Methyl 5-chloro-2-methylbenzoate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-methylbenzoate. This versatile building block is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, valued for its distinct functional handles: a reactive ester, a modifiable aryl chloride, and a methyl group.[1]
This guide is structured as a series of practical, question-and-answer based troubleshooting sections for the most common transformations involving this substrate. We move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.
Part 1: General Troubleshooting & Best Practices
Before diving into specific reaction types, it's crucial to address universal factors that can influence the outcome of any chemical synthesis. Neglecting these fundamentals is a common source of failed or low-yielding reactions.
Q1: My reaction failed to initiate or is giving a very low yield. What are the first things I should verify?
This is the most common issue in synthetic chemistry. A systematic approach is key to identifying the root cause. We recommend a hierarchical troubleshooting workflow.
Sources
Byproduct formation and removal in Methyl 5-chloro-2-methylbenzoate synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-2-methylbenzoate. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our aim is to empower you to navigate the common challenges associated with this synthesis, ensuring a high-yield, high-purity outcome.
Introduction to the Synthesis
The most common and industrially scalable method for synthesizing this compound is the Fischer esterification of 5-chloro-2-methylbenzoic acid with methanol, utilizing an acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3] This is a reversible reaction where the equilibrium can be manipulated to favor product formation.
The overall reaction is as follows:
5-chloro-2-methylbenzoic acid + Methanol ⇌ this compound + Water
While the reaction appears straightforward, its equilibrium nature is the primary source of challenges related to yield and purity. This guide will address the formation of byproducts and provide robust protocols for their removal.
Core Synthesis and Byproduct Formation Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues that may arise during the synthesis and purification of this compound.
Low Yield of this compound
Question: My reaction has run for several hours, but analysis (e.g., TLC, ¹H NMR of a crude sample) shows a significant amount of unreacted 5-chloro-2-methylbenzoic acid. How can I improve the yield?
Answer: This is a classic issue stemming from the equilibrium nature of the Fischer esterification.[1][2] To drive the reaction toward the product, you need to apply Le Chatelier's principle. Here are the key strategies:
-
Increase the Concentration of a Reactant: The most common approach is to use a large excess of methanol.[1][4] Since methanol is often used as the solvent for the reaction, this is a practical and cost-effective solution. A 10-fold or greater molar excess of methanol can significantly shift the equilibrium to the product side.[1]
-
Remove Water as it Forms: Water is a byproduct, and its presence will push the equilibrium back towards the starting materials.[1][5] For laboratory-scale synthesis, ensuring your glassware is dry and using anhydrous reagents is a good starting point. For larger-scale reactions, a Dean-Stark apparatus can be employed to azeotropically remove water as it is formed.[1][5]
-
Ensure an Effective Catalyst Concentration: While catalytic, an insufficient amount of acid catalyst will result in a slow reaction that may not reach equilibrium in a reasonable timeframe. Typically, a small percentage of a strong acid like concentrated sulfuric acid is sufficient.
Experimental Protocol: Driving the Fischer Esterification to Completion
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-2-methylbenzoic acid (1 equivalent).
-
Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents). Methanol will serve as both a reactant and the solvent.
-
Slowly and carefully, add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or ¹H NMR of small aliquots. The reaction is complete when the starting carboxylic acid is no longer observed.
Presence of Acidic Impurities in the Final Product
Question: After my work-up, my final product is still acidic, and my NMR spectrum shows the presence of both the desired ester and the starting carboxylic acid. How do I effectively remove the unreacted 5-chloro-2-methylbenzoic acid?
Answer: The most effective way to remove the unreacted carboxylic acid is through an extractive work-up using a mild aqueous base.[6] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, which will then partition into the aqueous layer, leaving your less polar ester in the organic layer.
Commonly Used Basic Solutions:
| Basic Solution | Concentration | Rationale |
| Sodium Bicarbonate (NaHCO₃) | Saturated or 5-10% (w/v) | Mild base, effective for neutralizing strong acid catalyst and unreacted carboxylic acid. Generates CO₂ gas, so requires careful venting of the separatory funnel. |
| Sodium Carbonate (Na₂CO₃) | 5-10% (w/v) | A stronger base than sodium bicarbonate, also effective. Also produces CO₂. |
| Sodium Hydroxide (NaOH) | Dilute (e.g., 1-2 M) | A strong base, very effective at removing carboxylic acid. However, there is a risk of hydrolyzing the desired ester product back to the carboxylic acid, especially with prolonged contact time or higher concentrations.[7] |
Experimental Protocol: Aqueous Base Wash for Removal of Acidic Impurities
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If methanol was used in large excess, it is advisable to remove most of it under reduced pressure (rotary evaporation).
-
Dissolve the residue in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently at first, inverting the funnel and venting frequently to release the pressure from CO₂ evolution.
-
Continue to shake more vigorously once the pressure subsides.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution one or two more times, or until no more gas evolution is observed.
-
Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of dissolved water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ester.
Caption: Workflow for the removal of acidic byproducts.
Identification of Unknown Byproducts
Question: I have purified my product, but I see some minor, unexpected signals in my NMR spectrum or peaks in my GC-MS analysis. What could these be?
Answer: While the primary byproduct is the unreacted starting material, other minor side products are theoretically possible, although less common under standard Fischer esterification conditions.
-
Dimethyl Ether: Under strongly acidic conditions and at elevated temperatures, methanol can undergo self-condensation to form dimethyl ether and water.[8] This is more likely with secondary alcohols but can occur with primary alcohols.[8] Dimethyl ether is highly volatile and would likely be removed during solvent evaporation.
-
Byproducts from Reactions on the Aromatic Ring: The chloro and methyl substituents on the benzene ring are generally stable under Fischer esterification conditions. Reactions such as further chlorination or oxidation of the methyl group are highly unlikely without the presence of specific reagents for those transformations.
-
Impurities from Starting Material: The purity of your final product is contingent on the purity of your starting 5-chloro-2-methylbenzoic acid. It is crucial to ensure the starting material is of high purity.
Analytical Techniques for Byproduct Identification:
-
¹H and ¹³C NMR Spectroscopy: NMR is a powerful tool for identifying the structure of the main product and any impurities.[7][9] Comparison of the chemical shifts and coupling constants of the signals in your product spectrum with those of the starting material and expected product is the first step in identifying byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating volatile components of a mixture and providing their mass-to-charge ratios.[10] The fragmentation pattern of an unknown peak can provide valuable clues to its structure.
Characteristic Spectral Data:
| Compound | Key ¹H NMR Signals (approx. ppm, CDCl₃) | Key ¹³C NMR Signals (approx. ppm, CDCl₃) |
| 5-chloro-2-methylbenzoic acid | ~10-12 (broad s, 1H, COOH), ~7.9 (d, 1H), ~7.4 (dd, 1H), ~7.2 (d, 1H), ~2.6 (s, 3H, CH₃) | ~172 (C=O), ~140, ~134, ~132, ~131, ~128, ~126 (aromatic C), ~21 (CH₃) |
| This compound | ~7.8 (d, 1H), ~7.3 (dd, 1H), ~7.1 (d, 1H), ~3.9 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃) | ~168 (C=O), ~158, ~138, ~132, ~130, ~129, ~125 (aromatic C), ~52 (OCH₃), ~20 (CH₃) |
Note: Actual chemical shifts may vary depending on the solvent and instrument.
Frequently Asked Questions (FAQs)
Q1: What is the role of the concentrated sulfuric acid in the reaction?
A1: Concentrated sulfuric acid serves two primary roles in Fischer esterification. First, it is a catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3] Second, as a dehydrating agent, it sequesters the water produced during the reaction, which helps to drive the equilibrium towards the formation of the ester.[6]
Q2: Can I use a different acid catalyst?
A2: Yes, other strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH) can also be used.[3] The choice of catalyst may depend on the specific substrate and reaction conditions. Solid acid catalysts are also being explored for easier removal post-reaction.
Q3: My product appears to be an oil, but I have seen reports of it being a solid. Why is this?
A3: Pure this compound is a low-melting solid or a colorless oil at room temperature. The presence of impurities, particularly unreacted starting materials or residual solvent, can lower the melting point and cause it to appear as an oil. Further purification, such as distillation or recrystallization from a suitable solvent like hexane, may be necessary to obtain a solid product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[11] Spot the reaction mixture alongside the starting carboxylic acid on a TLC plate. The disappearance of the starting material spot (which is more polar and will have a lower Rf value) and the appearance of a new, less polar product spot (higher Rf value) indicates the reaction is proceeding. For more quantitative monitoring, taking small aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR or GC can be done.[12]
Q5: Is it possible for the ester to hydrolyze back to the carboxylic acid during the work-up?
A5: Yes, hydrolysis is the reverse of esterification and can occur under both acidic and basic conditions, especially in the presence of water.[3] During a basic wash (e.g., with NaOH), using a dilute solution and minimizing the contact time can reduce the risk of saponification (base-mediated hydrolysis) of your ester product.[7] This is why a milder base like sodium bicarbonate is often preferred.
References
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PrepChem.com. Synthesis of methyl 5-chloro-2-nitrobenzoate. Available from: [Link]
-
National Center for Biotechnology Information. "Methyl 5-chloro-2-nitrobenzoate" PubChem Compound Summary for CID 533856. Available from: [Link].
-
National Center for Biotechnology Information. "Methyl 5-chloro-2-methoxybenzoate" PubChem Compound Summary for CID 118574. Available from: [Link].
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
- Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
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National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 20459600. Available from: [Link].
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available from: [Link]
- Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
-
Chem-Impex. 5-Chloro-2-methylbenzoic acid. Available from: [Link]
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YouTube. Synthesis of Methyl Benzoate Lab. (2020-03-21). Available from: [Link]
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Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available from: [Link]
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Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]
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Fischer Esterification. Available from: [Link]
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Nature. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13). Available from: [Link]
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Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
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Chemistry Steps. Fischer Esterification. Available from: [Link]
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Preparation of Methyl Benzoate. Available from: [Link]
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Reddit. Esterification not Working (Separation) : r/OrganicChemistry. (2024-02-15). Available from: [Link]
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PTC Organics, Inc. PTC Esterification for a Chloromethyl Ester. Available from: [Link]
-
National Center for Biotechnology Information. "5-Chloro-2-methylbenzoic acid" PubChem Compound Summary for CID 82009. Available from: [Link].
-
OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). Available from: [Link]
-
National Center for Biotechnology Information. "2-Chloro-5-methylbenzoic Acid" PubChem Compound Summary for CID 240430. Available from: [Link].
-
ResearchGate. (PDF) 5-Chloro-2-hydroxybenzoic acid. Available from: [Link]
-
Chemguide. fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]
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Acid to Ester - Common Conditions. Available from: [Link]
-
Oxford Academic. Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Available from: [Link]
-
SpectraBase. Methyl 5-chloroanthranilate - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
National Center for Biotechnology Information. "4-Amino-5-chloro-2-methylbenzoic acid" PubChem Compound Summary for CID 22978901. Available from: [Link].
-
MySkinRecipes. 5-Chloro-2-methylbenzoic acid. Available from: [Link]
-
Mass Spectrometry: Fragmentation. Available from: [Link]
- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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Technical Support Center: Synthesis of Methyl 5-chloro-2-methylbenzoate
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of Methyl 5-chloro-2-methylbenzoate.
Introduction
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical advice on catalyst selection and troubleshooting for this specific esterification. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the nuances of this synthesis. The starting material, 5-chloro-2-methylbenzoic acid, presents a moderate degree of steric hindrance due to the ortho-methyl group, which makes catalyst choice and reaction conditions particularly important for achieving high yields. This resource is structured to address both general questions and specific experimental challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most cost-effective method for synthesizing this compound?
The most common and industrially favored method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (5-chloro-2-methylbenzoic acid) with an excess of an alcohol (methanol) in the presence of a strong acid catalyst.[1][2][3] The primary advantage of this method is its simplicity and the use of inexpensive bulk reagents.
Q2: Which catalysts are most effective for this Fischer esterification, and why?
Strong Brønsted acids are the conventional catalysts of choice. These include:
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, it is the most common catalyst for this transformation.[2][3][4]
-
p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is easier to handle than sulfuric acid and is also highly effective.[2][5]
-
Hydrogen Chloride (HCl): Can be bubbled through the methanol to create an acidic environment.[6]
These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[7][8]
Q3: How does the steric hindrance of 5-chloro-2-methylbenzoic acid impact the reaction?
The methyl group at the C2 position (ortho to the carboxylic acid) creates steric hindrance. This bulkiness can impede the approach of the methanol nucleophile to the carbonyl carbon, slowing down the rate of reaction compared to an unhindered benzoic acid.[9][10][11] Consequently, forcing conditions such as higher temperatures, longer reaction times, or a higher catalyst loading may be necessary to achieve a good yield.
Q4: Are there alternative, milder catalysts available if my substrate is sensitive to strong acids?
Yes, several alternatives can be employed, which are particularly useful for substrates with acid-labile functional groups:
-
Solid Acid Catalysts: These are heterogeneous catalysts that can be easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling. Examples include modified montmorillonite K10, zirconium/titanium solid acids, and ion exchange resins like Amberlyst 15.[11][12][13] These often require higher temperatures but are environmentally friendlier.[13]
-
Lewis Acids: Reagents like titanium tetrachloride (TiCl₄), zirconium salts, and tin compounds can also catalyze the esterification.[10][14] They activate the carboxylic acid, but may require anhydrous conditions and stoichiometric amounts.
-
Coupling Reagents: For small-scale, high-value syntheses where cost is less of a concern, coupling reagents can be used. However, for bulk synthesis of an intermediate like this compound, these are not economically viable.
Q5: How can I maximize the yield of my esterification reaction?
Fischer esterification is a reversible, equilibrium-controlled process.[1][3] To drive the reaction toward the product (the ester), you should apply Le Châtelier's Principle. This can be achieved in two main ways:
-
Use a Large Excess of a Reactant: The most common approach is to use methanol as the solvent, creating a large molar excess that pushes the equilibrium to the right.[1][3]
-
Remove Water as it Forms: In reactions with higher-boiling alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water byproduct, thereby driving the reaction to completion.[15] For a low-boiling alcohol like methanol, this is less practical, making the use of excess alcohol the preferred method.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Issue 1: Low or No Product Yield
Probable Cause A: Ineffective Catalysis or Catalyst Degradation The catalyst may be old, hydrated, or insufficient for the sterically hindered substrate. Strong acids are hygroscopic and can absorb atmospheric moisture, reducing their efficacy.
Recommended Solution:
-
Ensure your acid catalyst (e.g., concentrated H₂SO₄) is fresh and has been stored properly.
-
For a sterically hindered acid, consider a slightly higher catalyst loading than for a simple benzoic acid, for instance, increasing from a catalytic amount to 0.1-0.2 equivalents.
-
If standard conditions fail, consider using microwave irradiation in a sealed vessel, which can significantly accelerate the reaction by allowing for temperatures well above the boiling point of methanol.[4]
Probable Cause B: Equilibrium Not Favoring Product Formation As an equilibrium process, if conditions are not optimized, the reverse reaction (ester hydrolysis) can limit the yield.[3][15]
Recommended Solution:
-
Increase the excess of methanol. Using methanol as the reaction solvent is standard practice and typically involves a 10-fold molar excess or greater.[3]
-
Ensure the reaction is heated to reflux for an adequate amount of time (typically 1-4 hours, but may be longer for hindered substrates). Monitor the reaction by TLC or GC to determine when it has reached completion.
Issue 2: Significant Amount of Unreacted Starting Material in Product
Probable Cause: Incomplete Reaction or Premature Workup This is a common issue, often stemming from insufficient reaction time, temperature, or catalyst activity.
Recommended Solution:
-
Reaction Optimization: Before repeating the synthesis, confirm that the reaction has truly finished. Take aliquots over time and analyze via TLC or GC until the starting material spot/peak is minimal. If the reaction stalls, consider the solutions in "Issue 1".
-
Purification Strategy: Unreacted 5-chloro-2-methylbenzoic acid can be easily removed during the aqueous workup. After removing the excess methanol, dissolve the residue in a water-immiscible organic solvent (like ethyl acetate or diethyl ether). Wash this organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[5][8][16] The acidic starting material will be deprotonated to form its water-soluble sodium salt, which will partition into the aqueous layer, leaving the neutral ester in the organic layer.
Issue 3: Formation of Unexpected Byproducts
Probable Cause A: Impurities in Starting Materials The quality of your 5-chloro-2-methylbenzoic acid and methanol is critical. Impurities in the starting acid or other alcohols present in the methanol can lead to the formation of different esters.[17]
Recommended Solution:
-
Verify the purity of your starting materials by melting point or NMR spectroscopy.
-
Use anhydrous or high-purity grade methanol to avoid introducing water, which would shift the equilibrium backward, or other alcohol impurities.
Probable Cause B: Side Reactions from High Temperatures While heat is necessary, excessively high temperatures in the presence of a strong acid catalyst can cause side reactions. For example, methanol can dehydrate to form dimethyl ether.
Recommended Solution:
-
Maintain a controlled reflux. Do not heat so aggressively that significant amounts of vapor escape the condenser.
-
If side reactions are a persistent issue, consider switching to a solid acid catalyst which may offer higher selectivity at elevated temperatures.[11][13]
Catalyst Selection Overview
The choice of catalyst is a critical parameter. The table below summarizes the most common options for the esterification of hindered benzoic acids.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | H₂SO₄, p-TsOH, HCl | Reflux in excess alcohol (methanol) | Low cost, high reactivity, readily available.[2][3] | Corrosive, difficult to remove, generates acidic waste, can cause side reactions.[13][14] |
| Solid Acid | Amberlyst 15, Zr/Ti oxides, Modified Clays | Higher temperatures (reflux or higher), often solvent-free | Reusable, non-corrosive, environmentally friendly, simple product workup (filtration).[11][12][13] | Lower reactivity than strong mineral acids, may require longer reaction times or higher temperatures. |
| Lewis Acid | TiCl₄, ZnCl₂, Sn compounds | Anhydrous conditions, often in a non-polar solvent | Effective for sterically demanding substrates.[10][14] | Often required in stoichiometric amounts, sensitive to moisture, metal waste.[10] |
Experimental Protocol: Fischer Esterification with H₂SO₄
This protocol provides a standard laboratory procedure for the synthesis of this compound.
Materials:
-
5-chloro-2-methylbenzoic acid (1 eq.)
-
Anhydrous Methanol (serves as reactant and solvent, ~20 eq.)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.2 eq.)
-
Diethyl Ether or Ethyl Acetate
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-methylbenzoic acid and methanol.
-
Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid to the mixture. An exotherm may be observed.
-
Reflux: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction's progress via TLC.
-
Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (1x)
-
5% NaHCO₃ solution (2x) to remove unreacted carboxylic acid and the H₂SO₄ catalyst. (Caution: CO₂ evolution!).
-
Brine (1x) to break any emulsions and begin the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound, which can be further purified by distillation if necessary.
Visualizations
Fischer Esterification Mechanism
Caption: The catalytic mechanism of Fischer esterification.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
References
-
Popp, F. D., & McEwen, W. E. (Year). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. [Link]
-
Rekha, V. V., et al. (2009). A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids. Organic Process Research & Development, 13(4), 769-773. [Link]
- Google Patents. (1989). Method for esterifying sterically hindered carboxylic acids. JPH01287060A.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Gong, M., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139. [Link]
-
MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 789. [Link]
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
-
ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
DergiPark. (2019). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. [Link]
-
YouTube. (2020). Esterification test of Benzoic acid. [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fischer esterification. [Link]
-
Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID. [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Homework.Study.com. (n.d.). In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Methyl 5-chloro-2-methylbenzoate Handling and Safety
This guide serves as a critical resource for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-methylbenzoate (CAS No. 99585-13-4). As an essential intermediate in the synthesis of pharmaceuticals and agrochemicals, its proper handling is paramount to ensure laboratory safety and experimental integrity.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues you may encounter.
Section 1: Hazard Identification & Core Safety Data
This section addresses the fundamental safety profile of this compound. Understanding the inherent hazards is the first step in mitigating risk. The information is based on data for structurally similar compounds, and the Safety Data Sheet (SDS) specific to the product in use should always be the primary reference.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on GHS classifications for analogous chemical structures, this compound should be handled as a substance that can cause significant irritation.[2][3][4] The primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[2][3]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[2][3][4]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][4][5]
The signal word associated with these hazards is typically "Warning".[2][3]
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the compound's physical properties is crucial for proper storage and handling. For instance, knowing it is a solid at room temperature informs the need for dust control measures.
| Property | Value | Source |
| CAS Number | 99585-13-4 | [6] |
| Molecular Formula | C₉H₉ClO₂ | [1][6] |
| Molecular Weight | 184.62 g/mol | [1][6] |
| Appearance | Solid | |
| Storage | Store at room temperature in a dry, well-ventilated place.[1][2] |
Section 2: Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE is your primary defense against chemical exposure. This is not merely a checklist but a critical workflow. The causality is simple: creating an impermeable barrier between you and the chemical prevents contact with skin, eyes, and the respiratory system.
Caption: PPE Donning and Doffing Workflow.
Troubleshooting PPE Issues
Q3: I'm setting up my workspace. What is the mandatory PPE for handling this compound?
A standard PPE ensemble for this compound is as follows. Each component is chosen to block a specific route of exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be required for splash-prone procedures.
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves (e.g., Nitrile). Always inspect gloves for tears or holes before use.
-
Clothing: Wear a flame-resistant lab coat. Ensure it is fully buttoned.[2] For larger quantities, impervious clothing may be necessary.
-
-
Respiratory Protection: If engineering controls (like a fume hood) are insufficient, or if irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 for EU or OV/AG/P99 for US).[2][5]
Q4: My safety glasses keep fogging up while I work in the fume hood. What should I do?
This is a common and dangerous issue, as it tempts removal of eye protection.
-
Do not remove your glasses. Step back from your work first.
-
Improve Ventilation: Ensure the fume hood sash is at the correct height and the airflow is not obstructed. Proper airflow can reduce humidity.
-
Use Anti-Fog Solutions: Apply a commercial anti-fog coating or wipe to your lenses before starting work.
-
Consider Alternatives: Vented goggles are designed to reduce fogging while still providing a seal around the eyes.
Q5: I think my gloves are contaminated. What is the correct procedure for removal and disposal?
The goal is to remove the glove without letting the contaminated outer surface touch your skin.
-
Grasp the Outside: With your non-dominant gloved hand, pinch the cuff of the dominant hand's glove.
-
Peel Off: Peel it off, turning it inside out as you go. The contamination is now on the inside of the removed glove.
-
Hold the Removed Glove: Hold the inside-out glove in your remaining gloved hand.
-
Slide and Remove: Slide two fingers of your now-bare hand under the cuff of the remaining glove. Be careful to only touch the inside of the glove.
-
Peel and Dispose: Peel the second glove off, turning it inside out over the first one. This creates a small bag containing both gloves.
-
Dispose: Dispose of the gloves in the designated chemical waste container.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Section 3: Safe Handling & Storage Procedures
Proper handling and storage protocols are preventative safety measures designed to minimize the possibility of exposure or accidental release.
Frequently Asked Questions (FAQs)
Q6: How should I properly store this compound?
Improper storage can lead to degradation of the material and increase safety risks.
-
Container: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Location: The storage area should be a designated chemical storage cabinet or room. Store locked up.[2][7]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and acids.[4][8][9]
Q7: What are the critical engineering controls needed when working with this solid?
Engineering controls are the most effective way to minimize exposure by containing the hazard at the source.
-
Primary Control: Always handle this compound inside a certified chemical fume hood to control dust and potential vapors.[2]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2][5]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]
Q8: Can I weigh this compound on an open bench?
No. Weighing a powdered solid on an open bench is a primary cause of personnel exposure due to the generation of fine, inhalable dust.
-
Causality: Air currents in the lab can easily disperse the powder, leading to inhalation and contamination of surfaces.
-
Correct Procedure: Weigh the compound inside a chemical fume hood or a ventilated balance enclosure (VBE). This captures any dust generated at the source, protecting both the user and the surrounding lab environment.
Section 4: Emergency Response & First Aid
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
Caption: First Response Decision Tree for Chemical Exposure.
Troubleshooting Emergency Situations
Q9: What is the immediate first aid for skin or eye contact?
Seconds count. Follow these steps precisely.
-
For Skin Contact:
-
For Eye Contact:
-
Immediately go to the nearest eyewash station.[10]
-
Flush the eye(s) cautiously with water for at least 15 minutes.[2][4][10]
-
Hold the eyelids open and away from the eyeball to ensure thorough rinsing of all surfaces.[10]
-
If present, remove contact lenses after the first few minutes of rinsing and continue to flush.[2][4][10]
-
Always seek immediate medical attention from a specialist (ophthalmologist) after an eye exposure. [7][10]
-
Q10: Someone in the lab has inhaled the powder. What do I do?
-
Ensure Scene Safety: Make sure it is safe for you to enter the area without becoming a second victim.
-
Remove to Fresh Air: Immediately move the affected person to an area with fresh air.[2][4][5]
-
Monitor Breathing: If breathing is difficult, qualified personnel should administer oxygen. If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[2][5]
-
Seek Medical Help: Call for emergency medical services immediately.[2][4][5] Inform them of the chemical involved.
Q11: I've spilled a small amount of the powder on the lab bench. How do I clean it up safely?
A small spill can become a major hazard if handled incorrectly.
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. A respirator may be needed depending on the spill size and ventilation.
-
Contain & Clean:
-
Gently cover the spill with a damp paper towel to avoid making the powder airborne.
-
Alternatively, use an absorbent material like vermiculite or sand to cover the spill.[8]
-
Carefully sweep or scoop the material into a suitable, labeled container for chemical waste.[4][5] Use spark-proof tools if there is any fire risk.[2]
-
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Place all contaminated materials (paper towels, gloves, etc.) into the sealed waste container.
-
Report: Report the incident to your lab supervisor or Environmental Health & Safety (EHS) department.
Section 5: Disposal Guidelines
Q12: How do I dispose of waste this compound and contaminated materials?
Chemical waste disposal is strictly regulated. Never dispose of this chemical down the drain or in the regular trash.
-
Principle: All waste, including the pure compound and any contaminated materials (gloves, wipes, containers), must be disposed of as hazardous chemical waste.[2][4]
-
Procedure:
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Contact your institution's Environmental Health & Safety (EHS) department for specific guidance and to arrange for pickup.
-
Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][5][7]
-
References
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MSDS of Methyl 5-chloro-2-hydroxybenzoate. Capot Chemical Co., Ltd. [Link]
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Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. PubChem. [Link]
-
This compound | C9H9ClO2 | CID 20459600. PubChem. [Link]
-
Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate | C9H9ClO4 | CID 126482279. PubChem. [Link]
-
Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [Link]
-
This compound. MySkinRecipes. [Link]
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Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]
-
Methyl 5-chloro-2-hydroxybenzoate | CAS#:4068-78-4. Chemsrc. [Link]
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Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]
-
Methyl 5-chloro-2-nitrobenzoate. PMC - NIH. [Link]
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Technical Support Center: Synthesis of Methyl 5-chloro-2-methylbenzoate
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of Methyl 5-chloro-2-methylbenzoate. Our focus is to provide actionable intelligence to anticipate, identify, and resolve common challenges related to impurity formation. By understanding the causality behind each experimental step, you can achieve higher purity, improve yield, and ensure the reproducibility of your synthesis.
Section 1: Understanding the Core Synthesis - The Fischer Esterification
The predominant and most direct method for synthesizing this compound is the Fischer esterification of 5-chloro-2-methylbenzoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄).[1][2] The reaction is fundamentally an equilibrium process, a critical concept that underpins nearly all strategies for maximizing yield and purity.[3][4][5]
The mechanism involves the initial protonation of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol.[6][7] Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of Methyl 5-chloro-2-methylbenzoate by HPLC
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates like Methyl 5-chloro-2-methylbenzoate is not merely a quality control step; it is a cornerstone of product safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this specific compound. We will delve into the underlying principles of the methodologies, present supporting experimental data, and offer insights honed from years of field experience to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The importance of selecting an appropriate analytical method cannot be overstated. For this compound, a key building block in various synthetic pathways, even trace impurities can have significant downstream effects. Therefore, a robust and reliable analytical method is paramount.[1] This guide will focus on a primary reversed-phase HPLC (RP-HPLC) method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), an orthogonal technique offering complementary information.[2]
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as a dominant technique for the purity determination of non-volatile and thermally sensitive compounds. Its precision, reproducibility, and high-resolution capabilities make it an ideal choice for routine quality control in a regulated environment.[3][4] The validation of such HPLC methods is crucial to ensure their accuracy and reliability, with regulatory bodies like the International Council for Harmonisation (ICH) providing comprehensive guidelines.[1][5][6][7][8]
The "Why" Behind the HPLC Method Design
The development of a successful HPLC method is a systematic process.[9] For this compound, a reversed-phase C18 column is the logical first choice. This is due to the compound's moderate hydrophobicity, which allows for good retention and separation from potential polar and non-polar impurities. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve the best resolution between the main peak and any impurity peaks.[10][11][12] UV detection is typically employed, as the aromatic ring in the analyte provides strong chromophores, ensuring high sensitivity.
Experimental Protocols
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a validated RP-HPLC method for the routine purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 50 mL of a diluent (Acetonitrile:Water, 50:50 v/v) to achieve a stock solution of 0.5 mg/mL.
-
Further dilute 1 mL of this stock solution to 10 mL with the diluent to obtain a final concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 50% B
-
10-25 min: 50% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 240 nm
3. System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique, particularly for identifying and quantifying volatile and semi-volatile impurities that might not be well-resolved or detected by HPLC.[2]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of Dichloromethane to obtain a 1 mg/mL solution.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C, hold for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Data Presentation and Comparative Analysis
To provide a clear comparison, the following table summarizes the performance characteristics of the HPLC and GC-MS methods. The data presented is representative of what would be expected from a method validation study conducted according to ICH guidelines.[13][5][8]
| Parameter | RP-HPLC-UV | GC-MS | Rationale for Performance |
| Specificity | High | Very High | HPLC demonstrates specificity through peak purity analysis and resolution from known impurities. GC-MS provides structural confirmation via mass spectra, offering a higher degree of certainty. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | The high sensitivity of the mass spectrometer allows for the detection of trace-level volatile impurities that may be below the detection limit of a UV detector. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | The superior sensitivity of MS detection translates to a lower LOQ, enabling accurate quantification of very low-level impurities. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both techniques exhibit excellent linearity over a defined concentration range, a critical parameter for accurate impurity quantification.[14] |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | HPLC typically offers better precision for routine quantitative analysis due to the stability of the liquid phase separation and UV detection. |
| Robustness | High | Moderate | HPLC methods are generally more robust to minor variations in experimental conditions. GC-MS can be more sensitive to changes in inlet and oven temperatures.[9][14] |
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the workflows for both the HPLC and GC-MS methods.
Caption: Workflow for Purity Analysis by RP-HPLC.
Caption: Workflow for Impurity Profiling by GC-MS.
Making an Informed Decision: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is definitively "better," but rather which is more "fit for purpose."
-
For routine quality control and release testing , the validated RP-HPLC method is the preferred choice . Its robustness, high precision, and ease of use make it ideal for high-throughput environments where the primary goal is to quantify the main component and known impurities against established specifications.[2]
-
For impurity profiling, structural elucidation of unknown impurities, and in-depth characterization during process development , GC-MS is an invaluable tool . Its superior sensitivity and the structural information provided by mass spectrometry are essential for identifying unexpected impurities, such as residual solvents or by-products from the synthesis.[2]
In a comprehensive quality control strategy, these two techniques are not mutually exclusive but are often used in a complementary fashion. An orthogonal approach, utilizing both HPLC and GC-MS, provides the most complete picture of a sample's purity, ensuring that a wide range of potential impurities, from non-volatile degradation products to volatile starting materials, are effectively detected and quantified.[2]
Conclusion
The purity analysis of this compound is a critical aspect of its use in research and development. While RP-HPLC provides a robust and reliable method for routine quality control, a thorough understanding of its capabilities and limitations in comparison to orthogonal techniques like GC-MS is essential. By carefully considering the specific analytical needs—be it routine purity assessment or in-depth impurity profiling—researchers can select the most appropriate methodology, ensuring the quality and integrity of their work. The protocols and comparative data presented in this guide serve as a practical resource for making these informed decisions.
References
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
- Vertex AI Search. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
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Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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SIELC Technologies. Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. [Link]
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IntechOpen. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]
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SIELC Technologies. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. [Link]
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A Comparative Guide to the Reactivity of Methyl 5-chloro-2-methylbenzoate in Nucleophilic Acyl Substitution
Introduction: Deconstructing Ester Reactivity
For researchers and professionals in drug development and synthetic chemistry, understanding the subtle differences in the reactivity of ester functional groups is paramount for predicting reaction outcomes, optimizing conditions, and designing novel molecular scaffolds. The reactivity of an ester, particularly in the context of nucleophilic acyl substitution, is not an intrinsic constant but a finely tuned property governed by the electronic and steric environment surrounding the carbonyl group.[1] The canonical mechanism for this transformation, such as the base-catalyzed hydrolysis (saponification), proceeds through a tetrahedral intermediate. The rate of this reaction is largely determined by the electrophilicity of the carbonyl carbon and the stability of this intermediate.[2][3]
This guide provides an in-depth comparison of the reactivity of Methyl 5-chloro-2-methylbenzoate against a series of structurally related methyl benzoate esters. We will dissect the competing electronic and steric effects imparted by its unique substitution pattern and provide a framework for predicting its behavior in common synthetic transformations. The insights and experimental protocols herein are designed to be a practical resource for the modern research scientist.
The Subject Molecule: this compound
This compound presents a fascinating case study in reactivity.[4] Its structure combines three key features that influence the lability of the ester group:
-
The Ester Carbonyl: The primary site of reactivity, susceptible to nucleophilic attack.
-
A Meta-Oriented Chloro Group: An electron-withdrawing group that enhances the electrophilicity of the carbonyl carbon via the inductive effect (-I).[5]
-
An Ortho-Oriented Methyl Group: An electron-donating group (+I) that also introduces significant steric hindrance around the reaction center.[6]
The net reactivity of this molecule is a result of the interplay between the activating inductive effect of the chlorine and the complex, sterically-driven "ortho effect" of the methyl group.
The Ortho Effect: More Than Just Steric Hindrance
While it is intuitive to assume an ortho-substituent will decrease reactivity by simply blocking the path of an incoming nucleophile, the reality is more complex. The "ortho effect" describes how ortho-substituents can force the ester's carbonyl group to twist out of the plane of the benzene ring.[6][7] This loss of planarity inhibits resonance stabilization between the carbonyl group and the aromatic ring. Since this resonance stabilization reduces the partial positive charge on the carbonyl carbon, inhibiting it actually increases the carbon's electrophilicity, making the ester more reactive towards nucleophilic attack.[8] Therefore, the ortho-methyl group in our target molecule introduces two opposing influences: steric hindrance (deactivating) and disruption of resonance (activating).
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it to four benchmark esters. The comparison will be based on their expected relative rates of saponification, a classic measure of ester reactivity.
| Compound | Substituents | Dominant Electronic Effect | Steric Hindrance | Expected Relative Rate (k/k₀) |
| Methyl Benzoate (Reference) | None | N/A (Baseline) | Low | 1.00 |
| Methyl 4-chlorobenzoate | 4-Chloro | Electron-Withdrawing (-I > +R) | Low | > 1.00 |
| Methyl 4-methylbenzoate | 4-Methyl | Electron-Donating (+I, Hyperconjugation) | Low | < 1.00 |
| Methyl 2-methylbenzoate | 2-Methyl | Electron-Donating (+I) & Ortho Effect | High | Ambiguous (likely > 1.00) |
| This compound | 5-Chloro, 2-Methyl | Electron-Withdrawing (-I) & Ortho Effect | High | Highest |
Analysis of Comparators:
-
Methyl Benzoate: Our baseline for comparison, with no ring substituents.
-
Methyl 4-chlorobenzoate: The para-chloro group is strongly electron-withdrawing through induction, which outweighs its weak resonance donation.[5] This pulls electron density from the ring, increases the carbonyl carbon's electrophilicity, and accelerates hydrolysis.[9]
-
Methyl 4-methylbenzoate: The para-methyl group is electron-donating, pushing electron density into the ring. This reduces the carbonyl's electrophilicity and slows the rate of nucleophilic attack.[10]
-
Methyl 2-methylbenzoate: This isomer isolates the ortho effect. The steric bulk of the methyl group hinders the approach of the nucleophile, but it also disrupts ring-carbonyl resonance. For saponification, the disruption of resonance is often the dominant factor, leading to a rate increase compared to the unsubstituted methyl benzoate.[11]
-
This compound: This molecule combines the strong inductive pull of the meta-chloro group with the resonance-disrupting ortho effect of the methyl group. We predict these two activating effects will synergize, making it the most reactive ester in this series, despite the steric hindrance.
Reaction Mechanisms and Energetics
The fundamental process governing the reactivity is the nucleophilic acyl substitution. The saponification mechanism provides a clear illustration.
Caption: General mechanism for the saponification of this compound.
The substituents directly influence the stability of the transition state. Electron-withdrawing groups stabilize the developing negative charge on the oxygen in the tetrahedral intermediate, lowering the activation energy of the rate-determining first step.[12] The ortho-methyl group, by preventing coplanarity, raises the ground state energy of the ester (making it less stable) without significantly affecting the energy of the non-planar tetrahedral intermediate, thus lowering the overall activation barrier.
Experimental Protocol: Kinetic Analysis of Saponification via Titration
This protocol provides a reliable method for determining the second-order rate constants for the saponification of the esters described above. The choice of saponification is deliberate; it is an effectively irreversible reaction, which simplifies the kinetic analysis.[3]
Caption: Experimental workflow for kinetic analysis of ester saponification.
Detailed Steps:
-
Solution Preparation:
-
Prepare a 0.05 M solution of each ester in 95% ethanol.
-
Prepare a 0.05 M aqueous solution of NaOH and standardize it by titration against potassium hydrogen phthalate (KHP).
-
Prepare and standardize a ~0.025 M HCl solution and a ~0.01 M NaOH solution for quenching and back-titration, respectively.
-
-
Reaction Initiation:
-
Place 100 mL of the ester solution and 100 mL of the 0.05 M NaOH solution in separate, stoppered flasks within a constant temperature water bath (e.g., 25.0 ± 0.1 °C) and allow them to equilibrate for at least 20 minutes.
-
To start the reaction (t=0), rapidly pour the NaOH solution into the ester solution, swirl vigorously, and immediately withdraw the first 10 mL aliquot.
-
-
Quenching and Titration:
-
Prepare a series of Erlenmeyer flasks, each containing exactly 20.00 mL of the standard ~0.025 M HCl. This amount provides an excess of acid to quench the reaction.
-
Dispense each 10 mL aliquot into one of the HCl-containing flasks. The acid will neutralize the remaining NaOH, instantly stopping the saponification.
-
Add 2-3 drops of phenolphthalein indicator to each quenched flask.
-
Titrate the excess HCl in each flask with the standard ~0.01 M NaOH solution until a faint pink endpoint persists for 30 seconds.
-
-
Data Analysis:
-
Calculate the moles of NaOH remaining in each aliquot at each time point.
-
Determine the concentration of NaOH, [OH⁻], at each time 't'.
-
For a second-order reaction with equal initial concentrations, the integrated rate law is: 1/[A]t = kt + 1/[A]₀.
-
Plot 1/[OH⁻] versus time (in seconds). The data should yield a straight line. The slope of this line is the second-order rate constant, k.[13]
-
Compare the determined k values for each ester to validate the predicted reactivity trends.
-
Conclusion
The reactivity of this compound in nucleophilic acyl substitution is a product of competing electronic and steric factors. While a simple analysis might be confounded by these opposing effects, a deeper understanding of the ortho effect and inductive stabilization reveals a highly reactive ester. The combination of the electron-withdrawing meta-chloro group and the resonance-disrupting ortho-methyl group synergistically activates the carbonyl carbon towards nucleophilic attack. This makes this compound significantly more reactive than its parent methyl benzoate and even other substituted analogues like methyl 4-chlorobenzoate and methyl 2-methylbenzoate. The provided experimental framework offers a robust method for quantitatively verifying these structure-activity relationships, equipping researchers with the predictive power needed for efficient and logical molecular design.
References
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ResearchGate. Hammett plots of various para-substituted 4-nitrophenyl benzoate esters... Available from: [Link]
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Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 3. Available from: [Link]
-
Lehigh Preserve. A Study of the Kinetics of Aliphatic Ester Saponification. Available from: [Link]
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PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metab Pharmacokinet. Available from: [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available from: [Link]
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ACS Publications. Steric and electronic effects on the stereochemistry of the alkaline hydrolysis of acyclic dialkoxyphosphonium salts. The Journal of Organic Chemistry. Available from: [Link]
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Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available from: [Link]
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Quora. (2023). What is the kinetic study of the saponification of ethyl acetate practical? Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Available from: [Link]
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Abdelmalik, A. H. (2014). Saponification: A Comparative Kinetic Study in a Batch Reactor. University of Khartoum. Available from: [Link]
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ACS Publications. (2015). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education. Available from: [Link]
-
ResearchGate. (2006). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Journal of the chemical society of pakistan. Available from: [Link]
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Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Available from: [Link]
-
National Institutes of Health (NIH). (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Zenodo. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. Available from: [Link]
-
Chegg. (2021). Solved The m- and p-substituted methyl benzoates listed in | Chegg.com. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Available from: [Link]
-
Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Available from: [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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A Senior Application Scientist's Guide to Analytical Method Validation for Methyl 5-chloro-2-methylbenzoate: A Comparative Analysis
This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Methyl 5-chloro-2-methylbenzoate (CAS 99585-13-4), a key intermediate in organic synthesis.[1] Designed for researchers, quality control analysts, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our narrative is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), with comprehensive citations from leading regulatory guidelines.
The Imperative of Method Validation
In the landscape of chemical synthesis and pharmaceutical development, the purity and concentration of intermediates like this compound are not merely data points; they are foundational pillars of product quality, safety, and efficacy. An unvalidated analytical method is a source of scientific uncertainty, potentially leading to inconsistent product quality and regulatory hurdles. Method validation provides documented evidence that a procedure is fit for its intended purpose.[2] This guide is structured around the globally harmonized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[3]
The core validation characteristics we will address for each methodology include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[4][5]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Accuracy: The closeness of test results to the true value.[3][4][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.[7]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.[7]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[4]
The Validation Workflow: A Conceptual Overview
The validation process is a systematic journey that confirms an analytical procedure's suitability. It begins with defining the method's purpose and culminates in a comprehensive validation report.
Caption: The three-phase workflow for analytical method validation.
Comparative Methodologies: HPLC vs. GC-MS
The choice of analytical technique is the first critical decision. For a semi-volatile ester like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable. We will compare a stability-indicating Reversed-Phase HPLC (RP-HPLC) method with a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method.
Method 1: Stability-Indicating RP-HPLC with UV Detection
RP-HPLC is the workhorse of the pharmaceutical industry for its robustness, versatility, and applicability to a wide range of compounds. It is the preferred method for routine quality control, assay, and the quantification of non-volatile impurities.
Principle: The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for a wide range of non-polar to moderately polar compounds. |
| Mobile Phase | A: 0.05 M KH₂PO₄ (pH 3.0) B: Acetonitrile | A phosphate buffer controls the pH to ensure consistent analyte retention, while acetonitrile provides the necessary elution strength. |
| Gradient | 60% B to 90% B over 20 min | A gradient elution is crucial for a stability-indicating method, ensuring that both early-eluting polar degradants and late-eluting non-polar impurities are resolved from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Detection | UV at 254 nm | The aromatic ring and carbonyl group in the analyte are expected to have strong absorbance at this wavelength, providing good sensitivity. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
Experimental Protocol: Validation of the HPLC Method
Caption: Experimental workflow for HPLC method validation.
Trustworthiness through Self-Validation: Before any sample analysis, a System Suitability Test (SST) must be performed.[4][7] This is a non-negotiable step that confirms the chromatographic system is performing adequately. Typical acceptance criteria include:
-
Relative Standard Deviation (%RSD) for 5 replicate injections: ≤ 1.5%.[8]
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): > 2000.
Passing SST ensures that the subsequent validation data is generated on a reliable system.
Method 2: High-Specificity GC-MS
GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is ideal for identifying and quantifying volatile or semi-volatile impurities, even at trace levels.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for unambiguous identification.
Proposed GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.[9][10] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is an inert and efficient carrier gas for GC-MS applications.[9] |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature program is essential to separate compounds with different boiling points, from volatile impurities to the higher-boiling analyte.[11] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS.[9] |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a hard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.[12] |
| Acquisition | Full Scan (m/z 40-400) and SIM for quantitation | Full scan mode is used for identifying unknown impurities. Selected Ion Monitoring (SIM) mode provides enhanced sensitivity for quantifying the target analyte and known impurities.[13] |
Experimental Protocol: Validation of the GC-MS Method
The validation workflow for GC-MS follows the same principles as HPLC, focusing on specificity, linearity, accuracy, and precision. However, the specificity is inherently higher due to the mass spectrometric detection. The protocol involves preparing standard solutions in a suitable solvent (e.g., Dichloromethane), performing injections, and evaluating the data against pre-defined criteria.[14]
Caption: Experimental workflow for GC-MS method validation.
The Litmus Test: Forced Degradation Studies
For a method to be considered "stability-indicating," it must be able to separate the active pharmaceutical ingredient (API) or key compound from its degradation products.[15][16] Forced degradation studies intentionally stress the sample to generate these products.[17][18] The goal is to achieve 5-20% degradation of the parent compound, as excessive degradation can lead to secondary products not relevant to actual storage conditions.[19]
Forced Degradation Protocol
| Stress Condition | Reagent/Condition | Rationale |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, reflux at 60°C for 2 hours | Simulates acidic conditions that could lead to ester hydrolysis.[15] |
| Base Hydrolysis | 0.1 M NaOH, reflux at 60°C for 30 minutes | Simulates alkaline conditions, which are typically more aggressive for ester hydrolysis.[19] |
| Oxidation | 3% H₂O₂, room temperature for 24 hours | Tests the molecule's susceptibility to oxidation. |
| Thermal | Solid sample at 105°C for 48 hours | Evaluates the solid-state thermal stability of the compound. |
| Photolytic | Solution exposed to ICH-specified light (≥1.2 million lux hours and ≥200 watt hours/m²) | Assesses degradation due to light exposure, as required by ICH Q1B guidelines. |
After exposure, each stressed sample is analyzed using the developed HPLC method. The chromatograms must demonstrate that all degradation product peaks are baseline-resolved from the main this compound peak. This provides definitive proof of the method's specificity.
Data Comparison and Method Selection
The choice between HPLC and GC-MS depends on the analytical objective. The following table presents a hypothetical but realistic comparison of expected validation data for the two techniques.
Comparative Summary of Validation Performance
| Validation Parameter | RP-HPLC-UV | GC-MS | Justification |
|---|---|---|---|
| Specificity | High (Proven by forced degradation) | Very High (Proven by mass spectral data) | MS provides an orthogonal detection mechanism, confirming peak identity beyond retention time. |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are expected to show excellent linearity over the defined range.[8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Acceptance criteria are typically within ±2% of the true value for an assay.[8][20] |
| Precision (%RSD) | < 1.5% | < 2.0% | Both methods should demonstrate high precision. HPLC often has slightly better injection precision.[8] |
| LOQ | ~0.05 µg/mL | ~0.01 µg/mL (in SIM mode) | GC-MS, particularly in SIM mode, generally offers superior sensitivity for targeted analytes. |
| Primary Application | Routine QC, Assay, Purity | Impurity Identification, Trace Analysis | HPLC is faster and more robust for routine testing. GC-MS is the gold standard for structural elucidation. |
Decision-Making Workflow
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
Both RP-HPLC and GC-MS are powerful, validatable techniques for the analysis of this compound. The optimal choice is dictated by the specific analytical need. For high-throughput, routine quality control and potency determination, a well-validated, stability-indicating RP-HPLC method is robust, reliable, and efficient. For the definitive identification of unknown impurities, structural elucidation, and trace-level quantification, the specificity and sensitivity of GC-MS are unparalleled.
A comprehensive validation strategy, grounded in ICH guidelines, is not merely a regulatory requirement but a cornerstone of sound science. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, laboratories can ensure that the data generated is scientifically valid and fit for its intended purpose, ultimately safeguarding product quality from intermediate to final formulation.
References
- AMSbiopharma. (2025).
- Slideshare. (n.d.).
- Altabrisa Group. (2025).
- YouTube. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I.
- Chan, C. C. et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- SIELC Technologies. (n.d.).
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Liu, G. et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
- PrepChem.com. (n.d.).
- ChemicalBook. (n.d.).
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
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- Fiveable. (n.d.). Spectroscopic Methods | Analytical Chemistry Class Notes.
- Alsante, K. M. et al. (n.d.).
- T, K. A. et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Harvey, D. (n.d.). Spectroscopic Methods. Analytical Chemistry 2.0.
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PubChem. (n.d.). This compound. [Link]
- MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- IKEV. (n.d.).
- Bajaj, A. et al. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology.
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Blessy, M. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)
- Kasina, L. et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- FDA. (n.d.). ORA Lab Manual Vol.
- Gilbert, J. C., & Martin, S. F. (n.d.).
- Eurachem. (2014).
- Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)
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Al-Kurdi, Z. et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta. [Link]
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A Comparative Spectroscopic Guide to Methyl 5-chloro-2-methylbenzoate and Structurally Related Compounds
This guide provides a detailed analysis of the infrared (IR) and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopic data for Methyl 5-chloro-2-methylbenzoate. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive, predicted analysis grounded in the fundamental principles of spectroscopy and supported by a comparative study of structurally analogous compounds. This approach is designed to offer researchers, scientists, and drug development professionals a reliable reference for the characterization of this and similar substituted benzoate esters.
Introduction
This compound is a substituted aromatic ester with potential applications in the synthesis of pharmaceuticals and other fine chemicals. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for monitoring its reactions. This guide will focus on two primary spectroscopic techniques: Infrared (IR) spectroscopy, which provides information about the functional groups present in a molecule, and ¹³C NMR spectroscopy, which elucidates the carbon framework.
The interpretation of spectroscopic data is a deductive process. By understanding how different structural features influence the absorption of infrared radiation and the resonance of carbon nuclei, we can predict the spectral characteristics of a molecule with a high degree of confidence. To substantiate our predictions for this compound, we will draw direct comparisons with the experimentally obtained spectra of three closely related compounds: Methyl 2-methylbenzoate, Methyl 3-chlorobenzoate, and Methyl 5-chloro-2-methoxybenzoate.
Predicted Spectroscopic Data for this compound
Based on established principles of IR and NMR spectroscopy, the following spectral features are predicted for this compound.
Predicted Infrared (IR) Spectrum
The IR spectrum is anticipated to be dominated by absorptions arising from the carbonyl group of the ester, the aromatic ring, and the C-H bonds.
-
C=O Stretch: A strong, sharp absorption is expected in the region of 1720-1730 cm⁻¹ , characteristic of the carbonyl group in an aromatic ester.
-
C-O Stretch: Two distinct C-O stretching vibrations are predicted. A strong band between 1250-1300 cm⁻¹ for the aryl-C(=O)-O bond and another between 1100-1150 cm⁻¹ for the O-CH₃ bond.
-
Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.
-
Aromatic C-H Stretch: A peak or group of peaks of weak to medium intensity is anticipated just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Absorptions corresponding to the methyl groups (both on the ring and the ester) are expected in the 2950-3000 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹ , is expected for the C-Cl bond.
-
Out-of-Plane Bending (Aromatic C-H): The substitution pattern of the aromatic ring (1,2,4-trisubstituted) is expected to give rise to characteristic absorption bands in the 800-900 cm⁻¹ region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are estimated based on the additivity effects of the chloro, methyl, and methyl ester substituents on the benzene ring.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~167 | Typical chemical shift for an ester carbonyl carbon. |
| C1 (C-COOCH₃) | ~130 | Aromatic carbon attached to the ester group. |
| C2 (C-CH₃) | ~138 | Aromatic carbon bearing the methyl group, deshielded. |
| C3 | ~131 | Aromatic C-H. |
| C4 | ~130 | Aromatic C-H. |
| C5 (C-Cl) | ~134 | Aromatic carbon attached to the electronegative chlorine atom, deshielded. |
| C6 | ~128 | Aromatic C-H. |
| O-CH₃ | ~52 | Methyl group of the ester, attached to an oxygen atom. |
| Ar-CH₃ | ~20 | Methyl group attached to the aromatic ring. |
Comparative Analysis with Structurally Related Compounds
To validate the predicted spectral data, we will now compare it with the experimental data of three analogous compounds. This comparative approach allows us to observe the electronic and steric effects of each substituent on the spectroscopic signatures.
Experimental Workflow for Data Acquisition
The following diagrams illustrate the general workflows for acquiring IR and ¹³C NMR spectra.
Caption: General workflow for acquiring an FT-IR spectrum.
Caption: General workflow for acquiring a ¹³C NMR spectrum.
Comparison of Infrared Spectra
The following table summarizes the key IR absorption bands for this compound (predicted) and its structural analogs (experimental).
| Functional Group | This compound (Predicted, cm⁻¹) | Methyl 2-methylbenzoate (Experimental, cm⁻¹) | Methyl 3-chlorobenzoate (Experimental, cm⁻¹) | Methyl 5-chloro-2-methoxybenzoate (Experimental, cm⁻¹) |
| C=O Stretch | 1720-1730 | ~1720 | ~1725 | ~1720 |
| C-O Stretch | 1250-1300, 1100-1150 | ~1270, ~1130 | ~1280, ~1120 | ~1260, ~1100 |
| Aromatic C=C | 1600-1450 | ~1610, ~1580, ~1460 | ~1590, ~1570, ~1470 | ~1590, ~1480, ~1440 |
| Aromatic C-H | >3000 | ~3020 | ~3070 | ~3010 |
| Aliphatic C-H | 2950-3000 | ~2950 | ~2960 | ~2950 |
| C-Cl Stretch | 700-800 | - | ~740 | ~760 |
The comparison reveals a high degree of consistency. The strong carbonyl absorption remains relatively constant across all molecules, indicating that the electronic effects of the chloro and methyl/methoxy substituents do not drastically alter the C=O bond polarity. The presence of the C-Cl stretch in the experimental spectra of the chlorinated analogs supports its predicted position in the target molecule.
Comparison of ¹³C NMR Spectra
The table below compares the predicted ¹³C NMR chemical shifts for this compound with the experimental data for its analogs.
| Carbon Atom | This compound (Predicted, ppm) | Methyl 2-methylbenzoate (Experimental, ppm) | Methyl 3-chlorobenzoate (Experimental, ppm) | Methyl 5-chloro-2-methoxybenzoate (Experimental, ppm) |
| C=O | ~167 | ~167.5 | ~165.7 | ~166.0 |
| C1 | ~130 | ~130.8 | ~131.8 | ~121.3 |
| C2 | ~138 | ~140.0 | ~129.6 | ~157.9 |
| C3 | ~131 | ~125.8 | ~134.3 | ~119.5 |
| C4 | ~130 | ~131.7 | ~127.6 | ~133.0 |
| C5 | ~134 | ~125.8 | ~127.6 | ~128.0 |
| C6 | ~128 | ~131.7 | ~132.8 | ~112.5 |
| O-CH₃ | ~52 | ~51.8 | ~52.3 | ~52.5 |
| Ar-CH₃/OCH₃ | ~20 | ~21.7 | - | ~56.0 (OCH₃) |
The ¹³C NMR data provides a more nuanced view of the electronic environment of each carbon atom.
-
Substituent Effects: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. For instance, the C2 carbon in this compound is predicted to be deshielded due to the attached methyl group, a trend observed in the experimental data for Methyl 2-methylbenzoate. Similarly, the C5 carbon is predicted to be deshielded by the electronegative chlorine atom, consistent with the shifts observed for the chlorinated carbons in the analogs. The methoxy group in Methyl 5-chloro-2-methoxybenzoate, being a strong electron-donating group, causes a significant upfield shift for the ortho and para carbons and a downfield shift for the ipso-carbon (C2), which is a well-documented effect.
-
Carbonyl and Ester Methyl Carbons: The chemical shifts of the carbonyl carbon and the ester methyl carbon are relatively consistent across all four compounds, indicating that their electronic environments are less affected by the substitution on the aromatic ring.
Conclusion
This comparative guide provides a robust, albeit predicted, spectroscopic profile for this compound. By leveraging the established principles of IR and ¹³C NMR spectroscopy and drawing comparisons with experimentally verified data from structurally similar molecules, we can confidently anticipate the key spectral features of the target compound. This information is invaluable for researchers in confirming the synthesis of this compound and for its subsequent use in various chemical applications. The provided workflows and comparative data tables serve as a practical reference for the spectroscopic analysis of this and other substituted benzoate esters.
References
- Sigma-Aldrich.
- Sigma-Aldrich.
-
SpectraBase. ¹³C NMR Spectrum of Methyl 3-chlorobenzoate. [Link]
-
PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Analytical Characterization of Methyl 5-chloro-2-methylbenzoate Impurities
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This principle extends to the key intermediates used in their synthesis. Methyl 5-chloro-2-methylbenzoate (CAS 99585-13-4) is a vital building block in the synthesis of numerous complex molecules.[1][2] Its structural integrity and purity profile directly influence the quality of the final API, affecting yield, safety, and stability.
The characterization of impurities is therefore a non-negotiable aspect of process development and quality control, governed by stringent international guidelines. The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances, setting clear thresholds that dictate the level of analytical scrutiny required.[3][4][5] This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust characterization of potential impurities in this compound, designed for researchers, scientists, and drug development professionals who demand the highest level of scientific integrity.
Anticipating the Impurity Profile: A Synthesis-Based Approach
A logical impurity profile begins with an understanding of the synthetic pathway. This compound is typically synthesized via the Fischer esterification of 5-chloro-2-methylbenzoic acid with methanol, often catalyzed by a strong acid.
Based on this route, potential impurities can be classified as organic, inorganic, or residual solvents, as outlined by ICH Q3A.[6]
-
Starting Materials: Unreacted 5-chloro-2-methylbenzoic acid.
-
Intermediates & By-products: Isomeric impurities (e.g., from an impure starting material), or by-products from side-reactions.
-
Degradation Products: Products of hydrolysis (reversion to the starting carboxylic acid) or other degradative pathways under stress conditions.
-
Reagents, Ligands, and Catalysts: Residual acid catalyst.
-
Residual Solvents: Methanol from the esterification or other solvents used during workup and purification (e.g., hexane, ethyl acetate)[7].
A robust analytical strategy must be capable of separating, identifying, and quantifying this diverse array of potential contaminants. This guide will compare three powerful, yet fundamentally different, analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic compounds.[8] Its strength lies in separating compounds based on their polarity, making it exceptionally effective for resolving the target compound from its starting material, isomers, and many degradation products.
Causality of Method Choice: We select an RP-HPLC method with UV detection because of its unmatched robustness, precision, and sensitivity for routine quality control. The C18 stationary phase provides a non-polar environment, retaining the analyte and its related substances through hydrophobic interactions. A gradient elution of water and acetonitrile is employed to ensure that both polar impurities (which elute early) and non-polar impurities (which elute late) are adequately resolved and quantified within a single analytical run.[9]
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of acetonitrile to create a 1 mg/mL solution.
Data Presentation: Representative HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area % | Possible Identity |
| 1 | 4.5 | 0.08% | 5-chloro-2-methylbenzoic acid |
| 2 | 12.1 | 0.04% | Unknown Impurity 1 |
| 3 | 13.5 | 99.82% | This compound |
| 4 | 15.2 | 0.06% | Isomeric Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity and Structural Identification
While HPLC is ideal for non-volatile compounds, GC-MS is the superior technique for analyzing volatile and semi-volatile impurities.[10] This includes residual solvents, which are strictly controlled under ICH Q3C guidelines, and low-boiling point by-products that might be missed by HPLC. The mass spectrometer provides definitive structural information, transforming the analysis from simple detection to confident identification.[11]
Causality of Method Choice: The choice of GC-MS is driven by the need to identify unknown volatile organic impurities and to quantify residual solvents. A non-polar DB-5 type column is selected for its versatility in separating a wide range of analytes based on their boiling points and weak intermolecular interactions. The temperature gradient ensures that solvents elute quickly, followed by the separation of higher-boiling impurities. Electron Impact (EI) ionization is used to generate reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for positive identification.[12][13]
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 35-450 amu.
-
Sample Preparation: Prepare a 10 mg/mL solution of the sample in a suitable solvent with low volatility and no co-elution, such as Dichloromethane.
Data Presentation: Representative GC-MS Impurity Analysis
| Retention Time (min) | Detected Impurity | Key Mass Fragments (m/z) | Confirmation |
| 2.1 | Methanol | 31, 29 | Library Match |
| 3.5 | Hexane | 86, 57, 43, 41 | Library Match |
| 12.8 | Methyl 2-methylbenzoate | 150, 119, 91 | Library Match |
| 14.2 | This compound | 184, 186, 153, 155, 118 | Main Peak |
Quantitative NMR (qNMR): An Absolute Method for Purity Assessment
Quantitative NMR (qNMR) stands apart as a primary analytical method. Unlike chromatographic techniques that rely on reference standards of the analyte itself for quantification, qNMR determines purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[14] It provides an absolute measure of purity and offers invaluable structural information.
Causality of Method Choice: qNMR is chosen to provide an orthogonal and absolute purity value that is not susceptible to the same biases as chromatography (e.g., detector response factor differences). ¹H NMR is highly specific because the chemical shift of each proton is unique to its molecular environment.[15] A long relaxation delay (d1) is critical to ensure that all proton signals are fully relaxed before the next pulse, which is essential for accurate integration and, therefore, accurate quantification.[16][17] A certified internal standard like maleic acid is chosen for its simple spectrum with sharp singlets in a region that does not overlap with the analyte signals.
Detailed Experimental Protocol: ¹H qNMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Certified Maleic Acid.
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~5 mg of certified maleic acid into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters:
-
Pulse Program: Standard 90° pulse (zg30).
-
Relaxation Delay (d1): 60 seconds.
-
Number of Scans: 16.
-
Data Presentation: Representative qNMR Purity Calculation
| Signal Assignment | Chemical Shift (ppm) | Integral | Moles (Relative to IS) | Purity Calculation |
| Maleic Acid (IS, 2H) | ~6.2 | 2.00 | - | Purity (%) = (Ismpl / Nsmpl) * (NIS / IIS) * (MWsmpl / MWIS) * (mIS / msmpl) * PIS |
| -OCH₃ (Analyte, 3H) | ~3.8 | 2.98 | - | Result: 99.85% w/w |
| -CH₃ (Analyte, 3H) | ~2.4 | 2.98 | - |
Visualizing the Workflow: An Integrated Approach
To ensure comprehensive characterization, these techniques should not be used in isolation. An integrated workflow leverages the strengths of each method to build a complete and trustworthy purity profile.
Caption: Integrated workflow for comprehensive impurity characterization.
Comparative Summary and Conclusion
The selection of an analytical technique must be fit-for-purpose. Each method offers unique advantages for the characterization of impurities in this compound.
| Technique | Primary Application | Strengths | Limitations |
| RP-HPLC | Quantitative purity, non-volatile impurities | High precision, robust, excellent for routine QC | Requires reference standards for identified impurities, may miss volatile compounds |
| GC-MS | Volatile impurities, residual solvents, identification | Definitive structural ID, high sensitivity for volatiles | Not suitable for non-volatile or thermally labile compounds |
| qNMR | Absolute purity assessment, structural elucidation | Primary method (no analyte standard needed), structurally informative | Lower sensitivity than chromatography, potential for signal overlap |
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
-
SIELC Technologies. Separation of Methyl 2-chloromethylbenzoate on Newcrom R1 HPLC column. [Link]
-
PubChem. Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. Methyl 5-chloro-2-nitrobenzoate. PubMed Central. [Link]
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A Comparative Guide to the Reactivity of Methyl 5-chloro-2-methylbenzoate and Methyl 4-chloro-2-methylbenzoate
This in-depth technical guide provides a comparative analysis of the chemical reactivity of two isomeric aromatic esters: methyl 5-chloro-2-methylbenzoate and methyl 4-chloro-2-methylbenzoate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the subtle yet significant differences in their behavior in key organic reactions. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their synthetic utility.
Introduction: Structural Isomers, Divergent Reactivity
This compound (Compound 1 ) and methyl 4-chloro-2-methylbenzoate (Compound 2 ) are structural isomers with the same molecular formula (C₉H₉ClO₂) but different substitution patterns on the benzene ring.[1][2] This seemingly minor distinction leads to profound differences in the electron density distribution within the aromatic system and the steric environment around reactive sites. Consequently, their reactivity towards electrophiles, nucleophiles, and at the ester functional group varies significantly. Understanding these differences is paramount for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes.
This guide will dissect these differences through an analysis of:
-
Electronic and Steric Effects: The foundational principles governing reactivity.
-
Electrophilic Aromatic Substitution (EAS): Reactivity and regioselectivity of the aromatic ring.
-
Nucleophilic Aromatic Substitution (NAS): The potential for displacement of the chloro substituent.
-
Ester Group Reactivity: Susceptibility of the methyl ester to hydrolysis.
Analysis of Substituent Effects
The reactivity of a substituted benzene ring is governed by the cumulative electronic and steric effects of its substituents. The key functional groups in play are the chloro group (-Cl), the methyl group (-CH₃), and the methyl carboxylate group (-COOCH₃).
-
Chloro Group (-Cl): This group exhibits a dual electronic nature. It is strongly electron-withdrawing via the inductive effect (-I) due to chlorine's high electronegativity. However, it is weakly electron-donating through resonance (+R) as its lone pairs can be delocalized into the aromatic π-system.[3][4] Overall, the inductive effect dominates, making the chloro group deactivating towards electrophilic aromatic substitution but ortho, para-directing.[3]
-
Methyl Group (-CH₃): This alkyl group is electron-donating through both a weak inductive effect (+I) and hyperconjugation.[5] It is therefore an activating group and is ortho, para-directing.
-
Methyl Carboxylate Group (-COOCH₃): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance delocalization of the ring's π-electrons into the carbonyl group. It is a deactivating group and a meta-director for electrophilic substitution.
A critical steric interaction to consider is the ortho effect . In both isomers, the methyl group is ortho to the bulky methyl carboxylate group. This steric hindrance can force the ester group to twist out of the plane of the benzene ring.[6][7][8] This loss of coplanarity inhibits resonance between the carbonyl group and the aromatic ring, which can influence the acidity of the parent carboxylic acid and the reactivity of the ester.[9]
Diagram 1: Electronic effects of substituents on the two isomers.
Reactivity in Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring. The overall reactivity and the position of attack (regioselectivity) are determined by the existing substituents.
Regioselectivity:
-
Compound 1 (this compound):
-
The activating -CH₃ group directs ortho and para. The ortho position (C3) is sterically hindered by both the -COOCH₃ and -CH₃ groups. The other ortho position (C1) is occupied. The para position is C5, which is occupied by -Cl.
-
The deactivating -Cl group directs ortho and para. The ortho positions are C4 and C6. The para position (C2) is occupied.
-
The deactivating -COOCH₃ group directs meta (C3 and C5).
-
Consensus: The directing effects converge. The -CH₃ group activates the C3 and C5 positions. The -Cl group activates the C4 and C6 positions. The -COOCH₃ group deactivates C3 and C5 less than other positions. The most likely positions for electrophilic attack are C4 and C6 , as they are ortho to the deactivating chloro group but also meta to the strongly deactivating ester group. The C6 position is generally favored due to less steric hindrance compared to C4 (which is flanked by -Cl and -COOCH₃).
-
-
Compound 2 (Methyl 4-chloro-2-methylbenzoate):
-
The activating -CH₃ group directs ortho (C3) and para (C5).
-
The deactivating -Cl group directs ortho (C3 and C5).
-
The deactivating -COOCH₃ group directs meta (C3 and C5).
-
Consensus: All three groups direct the incoming electrophile to the C3 and C5 positions . The electronic effects are strongly reinforcing. Between these two, the C5 position is generally favored as it is less sterically hindered than the C3 position, which is situated between the -CH₃ and -COOCH₃ groups.
-
Comparative Reactivity:
Overall, both rings are significantly deactivated by the presence of two electron-withdrawing groups (-Cl and -COOCH₃). However, a qualitative comparison can be made. In Compound 2 , the activating methyl group and the deactivating chloro group work in concert to direct incoming electrophiles to the same positions (C3, C5). In Compound 1 , the directing effects are more opposed. The powerful deactivation of the ester group, combined with the deactivating chloro group, likely makes Compound 1 slightly less reactive towards electrophiles than Compound 2 , where the directing effects are more aligned.
| Compound | Activating Groups | Deactivating Groups | Predicted EAS Regioselectivity | Expected Reactivity |
| 1 | -CH₃ (ortho, para) | -Cl (ortho, para), -COOCH₃ (meta) | C6 > C4 | Less reactive |
| 2 | -CH₃ (ortho, para) | -Cl (ortho, para), -COOCH₃ (meta) | C5 > C3 | More reactive |
Experimental Protocol: Nitration of Methyl 4-chloro-2-methylbenzoate
This protocol describes a representative EAS reaction. The strong directing effect in Compound 2 makes it a more predictable substrate.
Diagram 3: General workflow for ester hydrolysis (saponification).
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.85 g (10 mmol) of either this compound or methyl 4-chloro-2-methylbenzoate in 20 mL of ethanol.
-
Base Addition: Add 20 mL of a 2 M sodium hydroxide solution (40 mmol).
-
Reflux: Add a boiling chip and fit the flask with a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle for 4-6 hours.
-
Cooling & Evaporation: After the reflux period, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is strongly acidic (pH ~2), causing the carboxylic acid product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of ice-cold water, and dry it in a vacuum oven.
Summary and Conclusion
The subtle change in the position of the chloro substituent between this compound and methyl 4-chloro-2-methylbenzoate creates a significant divergence in their chemical reactivity, particularly concerning the aromatic ring.
-
Electrophilic Aromatic Substitution: Compound 2 is predicted to be more reactive than Compound 1 due to the reinforcing directing effects of its substituents. The regioselectivity is also more defined in Compound 2 , favoring substitution at the C5 position.
-
Nucleophilic Aromatic Substitution: A stark difference is observed here. Compound 2 is activated for SₙAr at the C4 position due to the para-electron-withdrawing ester group. In contrast, Compound 1 is inert to NAS under normal conditions.
-
Ester Hydrolysis: Both compounds exhibit similar, slow rates of hydrolysis due to the overriding steric hindrance from the ortho-methyl group.
This guide demonstrates that a thorough understanding of fundamental electronic and steric principles is essential for predicting and harnessing the reactivity of complex organic molecules. For synthetic applications, methyl 4-chloro-2-methylbenzoate is the superior substrate for transformations requiring nucleophilic displacement of the chlorine atom, while both isomers present challenges for reactions at the sterically hindered ester position.
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A Comparative Guide to the Quantitative Analysis of Methyl 5-chloro-2-methylbenzoate
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but the bedrock of product quality, safety, and efficacy. Methyl 5-chloro-2-methylbenzoate, a key building block in the synthesis of various pharmaceuticals, demands robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of two primary chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantitative analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer comparative performance data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Analytical Imperative: Why Quantify this compound?
This compound (C₉H₉ClO₂) is a substituted aromatic ester whose purity can significantly impact the yield and impurity profile of subsequent synthetic steps.[1] Accurate quantification is essential for:
-
Reaction Monitoring: Tracking the progress of its synthesis, for instance, through the Fischer esterification of 5-chloro-2-methylbenzoic acid.[2][3]
-
Purity Assessment: Determining the percentage of the desired compound in the presence of starting materials, by-products, and other impurities.
-
Stability Studies: Evaluating the degradation of the compound under various storage conditions.
-
Quality Control: Ensuring batch-to-batch consistency of the intermediate for use in a regulated manufacturing environment.
The choice of analytical methodology is therefore a critical decision, balancing factors such as sensitivity, selectivity, speed, and the specific requirements of the sample matrix.
A Tale of Two Techniques: GC-FID vs. HPLC-UV
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorses of modern analytical chemistry, each offering distinct advantages for the analysis of compounds like this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID) is predicated on the partitioning of a volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[4] For methyl esters, GC is a well-established technique due to their inherent volatility.[4][5] The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing a response that is proportional to the mass of carbon atoms entering the flame, making it an excellent choice for quantification.[6]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) , conversely, separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] Given that this compound possesses a chromophore (the substituted benzene ring), it can be readily detected by a UV detector.[7] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for the separation of aromatic compounds.[8]
Causality Behind Method Selection
The decision to employ GC-FID or HPLC-UV hinges on several factors:
-
Analyte Volatility and Thermal Stability: this compound is sufficiently volatile and thermally stable for GC analysis.
-
Sample Matrix: For relatively clean sample matrices, such as in-process control samples of a synthesis, GC-FID offers a simple and robust solution. HPLC-UV may be more advantageous for more complex matrices where non-volatile components could contaminate a GC system.
-
Selectivity for Potential Impurities: A crucial aspect of any quantitative method is its ability to separate the analyte of interest from potential impurities. In the synthesis of this compound from 5-chloro-2-methylbenzoic acid, potential impurities could include unreacted starting material and positional isomers (e.g., if the starting material contained isomeric impurities). Both GC and HPLC can be optimized to achieve such separations, often through careful selection of the stationary phase.[5][8][9]
-
Sensitivity Requirements: Both techniques offer excellent sensitivity, typically sufficient for purity analysis and assay determination.
Comparative Performance Data
To provide a clear comparison, the following table summarizes hypothetical yet realistic performance data for the quantitative analysis of this compound using validated GC-FID and HPLC-UV methods.
| Performance Characteristic | GC-FID | HPLC-UV |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD, n=6) | < 1.0% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~1 ng/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~3 ng/mL | ~1.5 µg/mL |
| Typical Run Time | 15 - 25 minutes | 10 - 20 minutes |
| Selectivity | Excellent for volatile impurities | Excellent for a wide range of polar and nonpolar impurities |
Experimental Protocols
The following protocols are provided as a robust starting point for method development and validation. The trustworthiness of these protocols lies in their self-validating nature; the inclusion of system suitability tests ensures that the analytical system is performing adequately before sample analysis.[10][11]
Protocol 1: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is designed for the accurate quantification of this compound and its separation from potential volatile impurities.
-
This compound reference standard (>99.5% purity)
-
Internal Standard (IS), e.g., Methyl Benzoate (>99.5% purity)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
GC vials with septa
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary GC column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar column.
-
Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.2 mL/min)
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be optimized based on concentration)
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector Temperature: 280 °C
-
FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (He): 25 mL/min
-
Internal Standard Stock Solution (IS): Accurately prepare a 1 mg/mL solution of Methyl Benzoate in methanol.
-
Reference Standard Stock Solution: Accurately prepare a 1 mg/mL solution of this compound in methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the reference standard stock solution with methanol to cover the expected sample concentration range. Add a fixed amount of the IS stock solution to each calibration standard.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a concentration within the calibration range. Add the same fixed amount of the IS stock solution.
-
Inject the calibration standards and the sample solution into the GC system.
-
Integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.
-
Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This reversed-phase HPLC method is suitable for the quantification of this compound and is particularly adept at separating it from non-volatile impurities and starting materials.
-
This compound reference standard (>99.5% purity)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Methanol, HPLC grade
-
HPLC vials with septa
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: 50% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 240 nm
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Stock Solution: Accurately prepare a 1 mg/mL solution of this compound in diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the reference standard stock solution with diluent to cover the expected sample concentration range.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the analyte (external standard method).
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualization of Experimental Workflows
To further elucidate the practical steps involved, the following diagrams, generated using Graphviz, outline the experimental workflows for both the GC-FID and HPLC-UV methods.
Caption: Experimental workflow for GC-FID analysis.
Caption: Experimental workflow for HPLC-UV analysis.
Conclusion and Recommendations
Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific analytical challenge at hand.
-
GC-FID is an excellent choice for routine quality control of relatively pure samples where the primary concern is the quantification of the main component and any volatile impurities. Its operational simplicity and robustness are significant advantages.
-
HPLC-UV offers greater versatility, particularly in a research and development setting where the impurity profile may be more complex and include non-volatile species. The ability to easily modify mobile phase composition provides a high degree of flexibility in method development to achieve challenging separations.
Ultimately, the method of choice must be validated according to the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is fit for its intended purpose.[11] This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness. By carefully selecting and validating the appropriate analytical method, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the overall safety and efficacy of the final pharmaceutical product.
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A Comparative Guide to the Structural Validation of Synthesized Methyl 5-chloro-2-methylbenzoate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Imperative of Structural Validation in Synthesis
In the realm of chemical synthesis, particularly within pharmaceutical and agrochemical research, the unambiguous confirmation of a molecule's structure is paramount. The biological activity and safety profile of a compound are intrinsically linked to its precise atomic arrangement. This guide provides a comprehensive, multi-technique approach to the structural validation of synthesized Methyl 5-chloro-2-methylbenzoate, a key intermediate in the production of various active ingredients.[1] We will objectively compare the data obtained from several modern analytical techniques, offering a robust framework for ensuring the identity, purity, and structural integrity of the target compound.
This guide moves beyond a simple recitation of methods. As a senior application scientist, the emphasis here is on the why—the causal relationships between experimental choices and the quality of the resulting data. Each analytical step is designed to be part of a self-validating workflow, where converging lines of evidence from disparate techniques lead to an irrefutable structural assignment.
The Analytical Gauntlet: A Multi-Pronged Approach to Validation
The structural elucidation of a synthesized molecule is rarely accomplished with a single technique. Instead, a battery of spectroscopic and chromatographic methods is employed, each providing a unique piece of the structural puzzle. For this compound, a logical and comprehensive validation workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), often supplemented by Elemental Analysis.
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Safety Operating Guide
Proper Disposal of Methyl 5-chloro-2-methylbenzoate: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount for ensuring both personnel safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Methyl 5-chloro-2-methylbenzoate, a halogenated aromatic compound commonly utilized in synthetic chemistry. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks and maintain compliance with regulatory standards.
Immediate Safety & Hazard Assessment: The First Line of Defense
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is crucial. This compound, while not classified as acutely toxic, presents moderate risks that necessitate careful handling.
Key Hazard Information:
| Hazard Category | Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation. |
This data is a synthesis of information from various safety data sheets.
The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Required Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation. |
| Body Protection | Standard laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | Not typically required for small-scale handling in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if ventilation is inadequate. | Prevents inhalation of dust or vapors that may cause respiratory irritation. |
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Classification: A Regulatory Imperative
Proper classification of chemical waste is a cornerstone of compliant disposal. This compound falls under the category of halogenated organic compounds . This classification is critical because halogenated and non-halogenated waste streams are treated and disposed of differently, often with significant cost implications.[1]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[2] As a halogenated organic compound, waste this compound should be treated as hazardous waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for definitive classification and guidance.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and preparation of this compound waste for final disposal by a licensed contractor.
Step 1: Waste Segregation
Proper segregation is the most critical step in laboratory waste management.
-
Action: Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[4][5]
-
Causality: Never mix halogenated waste with non-halogenated organic solvents.[1] The incineration processes for these two streams are different, and cross-contamination can lead to regulatory non-compliance and increased disposal costs.[1]
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[6] The container must be in good condition, free of cracks or leaks.
-
Causality: The container must be able to withstand the chemical properties of the waste without degrading, preventing leaks and exposure.
Step 3: Labeling
Accurate and comprehensive labeling is a strict regulatory requirement.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[7] The label must include:
-
Causality: Proper labeling ensures that all personnel are aware of the container's contents and associated hazards, and it is required for legal transport and disposal.
Step 4: Accumulation and Storage
Safe on-site storage is crucial to prevent accidents.
-
Action: Keep the waste container tightly sealed except when adding waste.[6] Store the container in a designated satellite accumulation area within the laboratory, which should be a well-ventilated, cool, and dry location away from incompatible materials.[9] Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended.[1]
-
Causality: A sealed container prevents the release of vapors. Secondary containment provides a crucial barrier in the event of a primary container leak, preventing a larger spill.
Step 5: Arranging for Disposal
The final step is to transfer the waste to a licensed disposal facility.
-
Action: Once the container is full (do not exceed 90% capacity to allow for expansion) or if you are approaching your institution's storage time limit, contact your EHS department to schedule a waste pickup.[10]
-
Causality: EHS professionals are trained to handle and transport hazardous waste in compliance with Department of Transportation (DOT) and EPA regulations, ensuring it reaches an approved treatment, storage, and disposal facility (TSDF).
Emergency Procedures: Spill Management
Even with meticulous handling, spills can occur. A prompt and correct response is vital to minimize exposure and environmental impact.
For a Small Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover the spill. Work from the outside in to prevent spreading.[11][12]
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste bag or container.[13]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[13]
-
Label and Dispose: Seal the container with the spill cleanup materials, label it as "Hazardous Waste - Spill Debris containing this compound," and arrange for disposal through your EHS department.[12]
For a Large Spill (greater than 1 liter or any spill you are not equipped or trained to handle):
-
Evacuate: Immediately evacuate the area, alerting others as you leave.
-
Isolate: Close the laboratory doors to contain vapors.
-
Notify Authorities: Contact your institution's EHS and emergency services.[14] Provide them with the chemical name and any other relevant information from a safe location.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from The City University of New York website.
- University of California, San Diego. (2015, February 17). How to Handle Chemical Spills in Laboratories.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- California State University Monterey Bay. (n.d.). Chemical Spill Procedures.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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- University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from University of Louisville DEHS website.
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- Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.11216 - Halogenated benzoic acid (generic).
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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 5-chloro-2-methylbenzoate
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is crucial for maintaining a safe and productive laboratory environment. This guide, developed by your trusted partner in laboratory safety, provides an in-depth operational plan for the safe handling of Methyl 5-chloro-2-methylbenzoate, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
This compound is a substituted aromatic ester with applications in organic synthesis. While a valuable compound, it presents hazards that necessitate rigorous safety protocols. The primary routes of occupational exposure are inhalation, skin contact, and eye contact. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
Hazard Analysis: The "Why" Behind the PPE
Understanding the specific hazards of this compound informs every aspect of our safety protocol. The chemical's irritant properties are the primary concern.
-
Skin Irritation: Direct contact with the skin can lead to redness, itching, and inflammation[1][2][4]. Prolonged or repeated exposure can exacerbate this, potentially leading to dermatitis. The lipophilic nature of aromatic esters suggests they can penetrate the skin's protective lipid layer.
-
Serious Eye Irritation: The eyes are particularly vulnerable. Accidental splashes can cause significant irritation, pain, and potential damage to the cornea[1][2][4].
-
Respiratory Tract Irritation: Inhalation of dust, aerosols, or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath[1][2][3]. While the vapor pressure of this compound may be low at room temperature, operations involving heating, aerosolization, or handling of fine powders can increase the risk of inhalation.
This hazard profile dictates a multi-faceted PPE approach, ensuring that all potential exposure routes are effectively blocked.
Selecting the Right PPE: A Step-by-Step Guide
The selection of appropriate PPE is a critical decision-making process. The following workflow provides a logical approach to ensure all hazards are addressed.
Caption: PPE Selection Workflow for this compound.
Hand Protection: Your First Line of Defense
Given the risk of skin irritation, selecting the correct gloves is critical. While general-purpose disposable nitrile gloves offer a good starting point for incidental contact, a deeper analysis is required for prolonged handling or in the event of a spill.[5]
Glove Selection Table
| Glove Material | Protection Level | Recommended Use |
| Nitrile | Good resistance to a variety of chemicals, including many esters. Provides excellent dexterity and puncture resistance. | Routine handling, weighing, and solution preparation with incidental contact. |
| Neoprene | Offers superior protection against a broader range of chemicals, including some organic solvents. | Operations with a higher risk of splashing or prolonged direct contact. |
| Butyl Rubber | Provides excellent resistance to esters and ketones. | Recommended for spill cleanup and handling of large quantities. |
Protocol for Glove Use:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: Avoid touching surfaces such as doorknobs, phones, or keyboards with gloved hands to prevent cross-contamination. If a glove is breached, remove it immediately, wash your hands thoroughly, and don a new pair.
-
Doffing: To remove gloves, pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide your ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Disposal: Dispose of contaminated gloves in a designated hazardous waste container.[6]
Eye and Face Protection: Shielding Your Vision
Given the serious eye irritation hazard, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For low-volume handling where the risk of splashing is minimal, safety glasses conforming to ANSI Z87.1 or an equivalent standard are the minimum requirement.[5]
-
Chemical Splash Goggles: When handling larger quantities, preparing solutions, or performing reactions with the potential for splashing, chemical splash goggles that provide a complete seal around the eyes are essential.[7]
-
Face Shield: In situations with a significant splash hazard, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5][7]
Body Protection: A Barrier for Your Skin
Protective clothing prevents accidental skin contact with this compound.
-
Laboratory Coat: A standard, long-sleeved laboratory coat made of a flame-resistant material like Nomex® or treated cotton should be worn at all times in the laboratory.[5] It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For tasks involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit: In the event of a large spill or for emergency response, a disposable chemical-resistant suit may be necessary.[8]
Respiratory Protection: Ensuring Clean Air
Engineering controls are the primary method for mitigating inhalation hazards.
-
Fume Hood: All work with this compound that has the potential to generate dust or vapors should be conducted in a properly functioning chemical fume hood.[6]
-
Respirators: In situations where engineering controls are not feasible or during a large spill, respiratory protection may be required. The use of respirators is subject to a comprehensive respiratory protection program, including medical evaluation, fit testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).[5][9] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[8]
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound
Caption: Standard Operating Procedure for Handling this compound.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: If safe to do so, close the sash of the fume hood if the spill is contained within it.
-
Protect Yourself: Don the appropriate level of PPE, which may include a respirator, chemical-resistant gloves, and a chemical-resistant apron or suit.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate: Ensure the area is well-ventilated.
Disposal of Contaminated PPE and Waste:
-
All disposable PPE (gloves, disposable suits) that has come into contact with this compound must be considered hazardous waste.
-
Place all contaminated materials in a clearly labeled, sealed, and chemically compatible waste container.
-
Dispose of the hazardous waste through your institution's established hazardous waste management program, following all local, state, and federal regulations.[1][2][4][10]
Conclusion: A Culture of Safety
The safe handling of this compound is a shared responsibility that begins with a thorough understanding of its hazards and the implementation of robust safety protocols. By diligently following the guidelines outlined in this document, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is the bedrock of scientific excellence. Your commitment to these practices ensures that your groundbreaking research can proceed without compromise.
References
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- 3. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
